molecular formula C7H12O2 B1422707 1-(Oxan-3-yl)ethan-1-one CAS No. 1443981-45-0

1-(Oxan-3-yl)ethan-1-one

Cat. No.: B1422707
CAS No.: 1443981-45-0
M. Wt: 128.17 g/mol
InChI Key: OYUIDNXVSDOHKE-UHFFFAOYSA-N
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Description

1-(Oxan-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUIDNXVSDOHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-45-0
Record name 1-(oxan-3-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Oxan-3-yl)ethan-1-one: Navigating a Sparsely Documented Chemical Landscape

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Oxanes in Medicinal Chemistry

Substituted oxanes, or tetrahydropyrans, are privileged scaffolds in modern drug discovery. Their saturated heterocyclic structure offers a desirable combination of properties, including improved aqueous solubility, metabolic stability, and a three-dimensional geometry that can enhance binding to biological targets. The introduction of a ketone functionality, as seen in acetyl-substituted oxanes, provides a key synthetic handle for further molecular elaboration, making these compounds valuable building blocks in the synthesis of complex pharmaceutical agents.

This guide focuses on the chemical structure, properties, synthesis, and analytical characterization of 1-(Oxan-4-yl)ethan-1-one, providing a comprehensive resource for researchers and drug development professionals.

Chemical Structure and Properties of 1-(Oxan-4-yl)ethan-1-one

IUPAC Name: 1-(Oxan-4-yl)ethan-1-one Synonyms: 4-Acetyltetrahydropyran, 1-(Tetrahydro-2H-pyran-4-yl)ethanone CAS Number: 137052-08-5[1] Molecular Formula: C₇H₁₂O₂[1] Molecular Weight: 128.17 g/mol [1]

The structure of 1-(Oxan-4-yl)ethan-1-one consists of a tetrahydropyran ring with an acetyl group attached to the C4 position. The oxane ring typically adopts a chair conformation to minimize steric strain.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Oxan-4-yl)ethan-1-one is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to formulation development.

PropertyValueReference
Appearance Colorless to pale yellow liquid[2]
Boiling Point 197.3 °C at 760 mmHg[2]
Density 0.996 g/cm³[2]
Refractive Index 1.439[2]
Vapor Pressure 0.381 mmHg at 25 °C[2]
Flash Point 75.1 °C[2]
XLogP3-AA 0.3[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted tetrahydropyrans is a well-established area of organic chemistry, with several strategic approaches available. For 1-(Oxan-4-yl)ethan-1-one, a common and efficient method involves the oxidation of the corresponding secondary alcohol, 1-(oxan-4-yl)ethanol.

Proposed Synthetic Workflow

G cluster_0 Synthesis of 1-(Oxan-4-yl)ethan-1-one start Commercially available 4-substituted pyran derivative step1 Grignard Reaction or equivalent nucleophilic addition of an acetylide equivalent start->step1 Introduction of the C2 side chain step2 Oxidation of the secondary alcohol step1->step2 Formation of the ketone functionality product 1-(Oxan-4-yl)ethan-1-one step2->product G cluster_1 Synthetic Utility of 1-(Oxan-4-yl)ethan-1-one start 1-(Oxan-4-yl)ethan-1-one reductive_amination Reductive Amination start->reductive_amination Introduction of Nitrogen wittig_olefination Wittig Olefination start->wittig_olefination C-C Bond Formation aldol_condensation Aldol Condensation start->aldol_condensation C-C Bond Formation grignard_reaction Grignard Reaction start->grignard_reaction C-C Bond Formation product1 Chiral Amines reductive_amination->product1 product2 Substituted Alkenes wittig_olefination->product2 product3 α,β-Unsaturated Ketones aldol_condensation->product3 product4 Tertiary Alcohols grignard_reaction->product4

Sources

An In-depth Technical Guide to the Identification of Acetyl-Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical identification and characterization of acetyl-substituted tetrahydropyrans, with a primary focus on the commercially significant isomer, 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one. It addresses the potential ambiguity in nomenclature and offers a detailed analytical framework for researchers, scientists, and drug development professionals.

Introduction: The Isomeric Landscape of Acetyltetrahydropyran

The term "3-acetyltetrahydropyran" can be ambiguous. In systematic nomenclature, this could refer to 1-(tetrahydro-2H-pyran-3-yl)ethan-1-one. However, the more commonly synthesized and commercially available isomer is 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one. This guide will primarily focus on the latter due to the wealth of available data, while also providing insights into the identification of the 3-substituted isomer. A foundational aspect of rigorous scientific work is the precise identification of chemical entities, and understanding the isomeric possibilities is the first step.

Core Identification: 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one

The most frequently encountered acetyltetrahydropyran isomer is the 4-substituted version.

CAS Number: 137052-08-5[1][2][3]

Physicochemical Properties

A summary of the key physical and chemical properties for 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one is presented in Table 1. These parameters are fundamental for its handling, storage, and for predicting its behavior in various analytical systems.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[1][4]
Molecular Weight 128.17 g/mol [1][4]
Appearance Colorless to pale yellow liquid[2][5]
Boiling Point 90-94 °C at 15 mmHg[6]
Density 1.024 g/cm³[6]
Refractive Index 1.45[6]
Storage Temperature Room Temperature[7]
Spectroscopic Profile for Unambiguous Identification

The structural elucidation of 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one, the expected signals are:

    • A singlet for the methyl protons of the acetyl group.

    • Multiplets for the methylene protons on the tetrahydropyran ring. The protons adjacent to the oxygen atom will be shifted downfield.

    • A multiplet for the proton at the C4 position, which is adjacent to the acetyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The expected signals include:

    • A signal for the carbonyl carbon of the acetyl group in the downfield region.

    • A signal for the methyl carbon of the acetyl group.

    • Signals for the carbon atoms of the tetrahydropyran ring. The carbons adjacent to the oxygen will be in a characteristic region.

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption band for 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one is the strong carbonyl (C=O) stretch, typically observed in the range of 1700-1725 cm⁻¹. Additionally, C-H stretching and bending vibrations for the alkyl groups will be present, as well as a characteristic C-O-C stretching band for the ether linkage in the tetrahydropyran ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one, the molecular ion peak (M⁺) would be observed at m/z 128. Common fragmentation patterns would involve the loss of the acetyl group or fragmentation of the tetrahydropyran ring.

Synthesis and Potential Impurities

Understanding the synthetic route is crucial for anticipating potential impurities that may interfere with identification or downstream applications. A common synthesis for 4-acetyltetrahydropyran involves the decarboxylation of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate under acidic conditions.[2]

Experimental Protocol: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one [2]

  • Reaction Setup: In a 10 mL glass flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 0.38 g (2.0 mmol) of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (99% purity).

  • Acid Addition: Add 1.08 mL (10 mmol) of 9 mol/L sulfuric acid to the flask.

  • Heating: Heat the reaction mixture to 120°C with stirring.

  • Reaction Time: Maintain the temperature and stirring for 1.5 hours.

  • Analysis: Upon completion, the reaction mixture can be analyzed by gas chromatography (GC) to confirm the formation of the product.

Causality: The acidic conditions and elevated temperature facilitate the hydrolysis of the ester and subsequent decarboxylation to yield the desired ketone. Potential impurities could include unreacted starting material or byproducts from side reactions.

The Elusive Isomer: 1-(Tetrahydro-2H-pyran-3-yl)ethan-1-one

As of this writing, a specific CAS number and comprehensive, publicly available experimental spectroscopic data for 1-(tetrahydro-2H-pyran-3-yl)ethan-1-one are not readily found in major chemical databases. This suggests it is a less common and less characterized isomer.

Predicted Spectroscopic Features

In the absence of experimental data, we can predict the key spectroscopic features based on its structure.

  • ¹H NMR Spectroscopy: The spectrum would be more complex than the 4-substituted isomer due to the lower symmetry. The proton at the C3 position would be a multiplet, and the adjacent methylene protons would show complex splitting patterns.

  • ¹³C NMR Spectroscopy: The number of signals would be the same as the 4-isomer, but their chemical shifts would differ due to the different substitution pattern.

  • IR Spectroscopy: A strong carbonyl (C=O) absorption would still be the most prominent feature, similar in position to the 4-isomer.

  • Mass Spectrometry: The molecular ion peak would be identical to the 4-isomer at m/z 128. The fragmentation pattern may show subtle differences that could be used for differentiation in a detailed mass spectrometric analysis.

A Validated Workflow for Isomer Identification

For a definitive identification and differentiation between the 3- and 4-acetyltetrahydropyran isomers, the following workflow is recommended.

Sources

Solubility Profile of 3-Acetyltetrahydropyran in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 3-acetyltetrahydropyran, synthesizing predictive physicochemical principles with experimental protocols.

A Technical Guide for Process Chemistry & Formulation


H

O

| MW: 128.17 g/mol

Executive Summary

3-Acetyltetrahydropyran (3-ATHP) is a bifunctional heterocyclic building block characterized by a saturated tetrahydropyran (THP) ether ring and an exocyclic acetyl ketone group. Its solubility profile is governed by the competition between the hydrophilic oxygen centers (ether/ketone) and the lipophilic hydrocarbon scaffold.

This guide provides a predictive solubility profile based on Structure-Activity Relationships (SAR) and Hansen Solubility Parameters (HSP), alongside standardized experimental protocols for verifying saturation points. Understanding these parameters is critical for optimizing reaction yield (e.g., Grignard additions, reductive aminations) and designing efficient liquid-liquid extraction (LLE) workups.

Physicochemical Characterization & Predictive Modeling

Structural Analysis

The solvation behavior of 3-ATHP is dictated by two key functional groups:

  • Cyclic Ether (THP Ring): Acts as a Lewis base and hydrogen bond acceptor (HBA). It imparts moderate polarity and water miscibility (analogous to THF or THP).

  • Acetyl Group (Ketone): A polar, dipolar aprotic moiety that increases the dipole moment and water solubility compared to the parent tetrahydropyran.

Predicted Hansen Solubility Parameters (HSP)

Using group contribution methods (Van Krevelen/Hoftyzer), we estimate the HSP values to guide solvent selection. The "Interaction Radius" (


) determines compatibility: 

implies solubility.
ParameterSymbolEstimated Value (MPa

)
Mechanistic Implication
Dispersion

16.5 – 17.5Interaction with non-polar solvents (Alkanes, Aromatics).
Polarity

7.0 – 9.0Dipole-dipole interactions (Ketones, Esters).
H-Bonding

6.0 – 7.5H-bond accepting capability (Alcohols, Water).

Note: These values suggest 3-ATHP is a "borderline" solvent itself, compatible with a wide range of medium-polarity organic solvents.

Solubility Profile in Organic Solvents[2]

The following profile classifies solvents based on their thermodynamic compatibility with 3-ATHP.

Table 1: Predicted Solubility & Miscibility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolMiscible Strong H-bonding between solvent -OH and 3-ATHP oxygens.
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOMiscible "Like dissolves like." Dipole-dipole interactions stabilize the mixture.
Chlorinated Dichloromethane (DCM), ChloroformMiscible High solvation power; excellent for dissolving the ketone moiety.
Ethers THF, Diethyl Ether, MTBEMiscible Structural similarity (cyclic ether) ensures complete miscibility.
Esters Ethyl Acetate, Isopropyl AcetateMiscible Similar polarity (

); ideal for extraction.
Aromatics Toluene, XyleneMiscible

-interactions and dispersion forces (

) favor solvation.
Alkanes n-Hexane, n-Heptane, CyclohexaneSoluble / Partially Miscible Soluble at RT, but may phase separate at low temps (

C) due to polarity mismatch.
Aqueous WaterPartially Soluble The C

chain limits full miscibility, but H-bonding allows significant solubility (est. 10–50 g/L).
Critical Insight for Process Development
  • Reaction Solvent: THF or 2-MeTHF are ideal. They match the polarity of 3-ATHP, preventing precipitation of intermediates.

  • Extraction Solvent: DCM is superior for extracting 3-ATHP from aqueous layers due to high distribution coefficient (

    
    ). Ethyl Acetate  is a greener alternative but may require salting out (NaCl) to minimize product loss to the aqueous phase.
    

Experimental Protocols

Since specific quantitative data (g/L) is rare in literature, researchers must validate solubility experimentally.

Protocol A: Visual Miscibility Screening (Qualitative)

Objective: Rapidly determine if 3-ATHP is miscible, soluble, or insoluble in a target solvent.

  • Preparation: Place 100 mg (or 100 µL) of 3-ATHP into a clear 4 mL glass vial.

  • Addition: Add the target solvent in stepwise aliquots:

    • Step 1: Add 100 µL (1:1 v/v). Vortex for 30s. Observe.

    • Step 2: Add 900 µL (1:10 v/v). Vortex. Observe.

    • Step 3: Add 4.0 mL (1:50 v/v). Vortex. Observe.

  • Observation Criteria:

    • Clear Solution: Miscible/Soluble.[1][2]

    • Schlieren Lines: Mixing is occurring but slow (viscosity difference).

    • Phase Separation/Turbidity: Immiscible/Insoluble.

Protocol B: Saturation Solubility Determination (Quantitative)

Objective: Determine exact solubility (


) in mg/mL.
  • Supersaturation: Add excess 3-ATHP to 5 mL of solvent until a distinct phase separation (liquid-liquid) or solid precipitate persists.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours using a thermomixer.

  • Clarification: Centrifuge at 4000 rpm for 10 mins or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (detection at carbonyl

    
     nm) or GC-FID .
    
  • Calculation: Compare peak area to a calibration curve to derive concentration.

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This logic flow guides the researcher through the experimental validation process.

SolubilityWorkflow Start Start: 3-ATHP Sample SolventSelect Select Solvent Class (Polar/Non-Polar) Start->SolventSelect VisualTest Protocol A: Visual Miscibility Test SolventSelect->VisualTest Observation Observation? VisualTest->Observation Miscible Miscible (No Phase Sep) Observation->Miscible Clear Immiscible Phase Separation (Cloudy/Layers) Observation->Immiscible Turbid/Layers Result Solubility Value (mg/mL) Miscible->Result Report as >1000 mg/mL QuantTest Protocol B: Saturation Method Immiscible->QuantTest Equilibrate Equilibrate 24h @ 25°C QuantTest->Equilibrate Analyze Filter & Analyze (HPLC/GC) Equilibrate->Analyze Analyze->Result

Caption: Step-by-step decision matrix for determining the solubility limit of 3-ATHP.

Figure 2: Solvent Selection Decision Tree

A guide for choosing the correct solvent based on the intended chemical application.

SolventSelection Root Application for 3-ATHP Reaction Chemical Reaction Root->Reaction Extraction Workup / Extraction Root->Extraction Grignard Grignard/Organolithium Reaction->Grignard Reduction Reduction (NaBH4) Reaction->Reduction AqWorkup Aqueous Workup Extraction->AqWorkup Rec_THF Use: THF or 2-MeTHF (High Solubility, Inert) Grignard->Rec_THF Rec_Alc Use: MeOH or EtOH (High Solubility) Reduction->Rec_Alc Rec_DCM Use: DCM (High Recovery) AqWorkup->Rec_DCM Max Efficiency Rec_EtOAc Use: EtOAc (Green Alternative) AqWorkup->Rec_EtOAc Eco-Friendly

Caption: Strategic solvent selection guide for synthesis and purification workflows involving 3-ATHP.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • PubChem Database. (2025).[3][4] Tetrahydropyran (Compound Summary). National Center for Biotechnology Information. Link(Used for analog comparison).

  • Byrne, F. P., et al. (2016).[5] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link

Sources

Introduction: The Tetrahydropyran Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Acetyltetrahydropyran Derivatives: Synthesis, Characterization, and Applications

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold prominently featured in a vast array of biologically active natural products and synthetic molecules.[1][2] As a conformationally restrained ether, the THP moiety offers a unique combination of structural rigidity and the potential for specific molecular interactions through its oxygen atom, which can act as a hydrogen bond acceptor.[3] In medicinal chemistry, the THP ring is often employed as a bioisostere of a cyclohexane ring to improve physicochemical properties, such as reducing lipophilicity and enhancing metabolic stability, thereby optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This guide focuses specifically on 3-acetyltetrahydropyran derivatives. The introduction of an acetyl group at the C-3 position installs a key functional handle—a ketone—that significantly influences the molecule's stereoelectronics and provides a versatile point for further chemical modification. This acetyl group can engage in hydrogen bonding, participate in various chemical reactions, and critically impacts the conformational preferences of the six-membered ring, all of which are pivotal for its interaction with biological targets. Understanding the synthesis, stereochemistry, and reactivity of this specific class of derivatives is crucial for researchers aiming to leverage its potential in drug discovery and organic synthesis.

Part 1: Synthetic Strategies for the 3-Acetyltetrahydropyran Core

The construction of the substituted tetrahydropyran ring is a central challenge in organic synthesis. A variety of powerful methods have been developed, with the choice of strategy often dictated by the desired stereochemical outcome and the complexity of the starting materials.

Prins-Type Cyclization: A Convergent Approach

The Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a highly effective method for constructing the THP ring.[4] A particularly elegant variation allows for the direct installation of a 3-acyl substituent. This process involves an initial Prins-type cyclization to form a vinyl cation intermediate, which is then trapped. A subsequent stereoselective hydrolysis step unmasks the acetyl group.[4]

The causality behind this strategy is rooted in the controlled formation and trapping of a reactive intermediate. The use of a Lewis acid catalyst activates the aldehyde, facilitating the nucleophilic attack by the homoallylic alcohol and subsequent cyclization. The stereochemical outcome is often controlled by the adoption of a chair-like transition state, which minimizes steric interactions.

G cluster_0 Prins-Type Cyclization Workflow A Homoallylic Alcohol + Aldehyde B Lewis Acid Catalysis (e.g., InCl3, Sc(OTf)3) A->B Reactants C Prins Cyclization via Oxocarbenium Ion B->C Activation D Trapping of Vinyl Cation (e.g., as Vinyl Triflate) C->D Intermediate Formation E Stereoselective Hydrolysis D->E Unmasking F 3-Acetyltetrahydropyran Product E->F Final Product

Caption: Workflow for the synthesis of 3-acetyltetrahydropyrans via Prins cyclization.

Hetero-Diels-Alder Cycloaddition

The hetero-Diels-Alder (HDA) reaction provides another powerful route to tetrahydropyran systems, particularly for accessing tetrahydropyran-4-ones which can be further functionalized.[1] This [4+2] cycloaddition typically involves reacting an activated diene (like Danishefsky's diene) with an aldehyde under Lewis acid catalysis. While this method does not directly yield a 3-acetyl derivative, the resulting tetrahydropyran-4-one is a versatile intermediate that can be converted to the target structure through standard ketone functionalization methodologies. The primary advantage of the HDA approach is the potential for high stereocontrol, especially when using chiral catalysts.[1]

Comparative Analysis of Synthetic Routes
Synthetic MethodKey FeaturesAdvantagesDisadvantages
Prins-Type Cyclization Reaction of a homoallylic alcohol with an aldehyde.Convergent; can directly install C3-acyl group; good stereocontrol.Requires specific functionalized precursors; can generate complex mixtures.
Hetero-Diels-Alder [4+2] cycloaddition of a diene and an aldehyde.High stereocontrol possible with chiral catalysts; access to diverse structures.Does not directly yield 3-acetyl derivative; requires further functionalization.
Oxa-Michael Reaction Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system.Excellent for forming specific ring sizes; often high yielding.Substrate-dependent; requires synthesis of a specific linear precursor.

Part 2: Spectroscopic and Structural Characterization

Unambiguous characterization of 3-acetyltetrahydropyran derivatives is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's structure and stereochemistry.

Spectroscopic Fingerprints

The identity of a 3-acetyltetrahydropyran derivative can be confirmed by analyzing its spectral data. Each technique provides complementary information.

  • ¹H NMR Spectroscopy: Reveals the proton environment. Key signals include a singlet for the acetyl methyl group (typically δ 2.1-2.3 ppm), and characteristic multiplets for the protons on the tetrahydropyran ring. The coupling constants between ring protons are highly informative for deducing their relative stereochemistry (axial vs. equatorial).

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton. A diagnostic signal for the acetyl carbonyl carbon appears downfield (typically δ > 200 ppm). The chemical shifts of the ring carbons are sensitive to the substitution pattern and stereochemistry.[5][6]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong, sharp absorption band corresponding to the C=O stretch of the acetyl ketone is typically observed in the range of 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, which can help confirm the overall structure.

Spectroscopic TechniqueKey Observable FeatureTypical Range / Value
IR Spectroscopy C=O stretch (acetyl ketone)1700 - 1725 cm⁻¹
¹H NMR Acetyl -CH₃ protons (singlet)δ 2.1 - 2.3 ppm
Ring Protons (multiplets)δ 1.5 - 4.5 ppm
¹³C NMR Acetyl C=O carbonδ > 200 ppm
Acetyl -CH₃ carbonδ ~25-30 ppm
Mass Spectrometry Molecular Ion Peak (M⁺)Corresponds to MW
Conformational Analysis: The Key to Reactivity and Bioactivity

The tetrahydropyran ring is not planar and, like cyclohexane, adopts a low-energy chair conformation to minimize torsional and angle strain.[7] The substituent at the C-3 position, in this case, the acetyl group, can exist in either an axial or an equatorial position. These two chair conformations are in equilibrium.

The conformational preference is dictated by the minimization of steric strain. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the other axial protons on the ring. Therefore, the equilibrium for a 3-acetyltetrahydropyran derivative is expected to strongly favor the conformation where the acetyl group is equatorial. This preference profoundly influences the molecule's shape, dipole moment, and how it interacts with other molecules, including enzymes and receptors.

G cluster_0 Conformational Equilibrium of 3-Acetyltetrahydropyran cluster_A cluster_B A Axial Acetyl (Higher Energy) B Equatorial Acetyl (Lower Energy) A->B Ring Flip (Equilibrium Favors Equatorial) Axial Steric Clash (1,3-Diaxial Interactions) Equatorial Sterically Favored

Caption: Chair conformations of 3-acetyltetrahydropyran showing the equilibrium between the less stable axial and more stable equatorial forms.

Part 3: Biological Activities and Drug Development Potential

Tetrahydropyran derivatives have demonstrated a remarkable breadth of biological activities, establishing them as valuable scaffolds in drug discovery.[8] Activities reported for various THP-containing molecules include antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[8][9][10][11]

The 3-acetyl group can play several roles in mediating these activities:

  • Pharmacophore Element: The carbonyl oxygen can act as a crucial hydrogen bond acceptor, anchoring the molecule within a biological target's binding site.

  • Reactive Handle: The ketone can be used as a synthetic handle to attach the THP scaffold to other molecules, for instance, in the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy.[8]

  • Modulation of Properties: The polarity and size of the acetyl group influence the overall physicochemical properties of the molecule, affecting its solubility, cell permeability, and metabolic fate.

While specific data for 3-acetyltetrahydropyran derivatives are embedded within broader studies, the general promise of the THP scaffold suggests that these compounds are excellent candidates for screening in various therapeutic areas. For example, their structural similarity to pyran derivatives investigated for Alzheimer's disease suggests potential applications in neurodegenerative disorders.[12]

G cluster_mods Potential Modifications cluster_apps Potential Biological Applications Core 3-Acetyl-THP Core Acetyl Group (H-bond acceptor) Ring Scaffold (Bioisostere) Mod1 Further derivatization at acetyl group Core:f0->Mod1 Modify Mod2 Substitution at other ring positions Core:f1->Mod2 Modify App1 Antitumor Agents Mod1->App1 Leads to App2 Antimicrobial Agents Mod1->App2 Leads to App3 CNS-Active Compounds Mod1->App3 Leads to Mod2->App1 Leads to Mod2->App2 Leads to Mod2->App3 Leads to

Caption: Structure-Activity Relationship (SAR) logic for 3-acetyltetrahydropyran derivatives.

Part 4: Experimental Protocol: Synthesis of a 3-Acyl-Substituted Tetrahydropyran

This protocol is based on the general principles of Prins-type cyclization followed by hydrolysis, a method proven effective for this class of compounds.[4]

Objective: To synthesize a 2,6-disubstituted-3-acetyltetrahydropyran derivative.

Self-Validation: The integrity of this protocol is validated at each stage. Successful synthesis of the intermediate is confirmed before proceeding, and the final product's identity and purity are rigorously established by spectroscopic analysis (NMR, IR, MS), ensuring that the final data directly correlates to the intended molecular structure.

Materials:

  • Homoallylic alcohol (1.0 eq)

  • Substituted aldehyde (1.2 eq)

  • Indium(III) chloride (InCl₃, 10 mol%)

  • Dichloromethane (DCM, anhydrous)

  • Triflic anhydride (Tf₂O, 1.5 eq)

  • Pyridine (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Prins Cyclization:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 eq) and anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add the substituted aldehyde (1.2 eq) followed by indium(III) chloride (10 mol%).

    • Causality Check: InCl₃ is a mild Lewis acid that activates the aldehyde carbonyl for nucleophilic attack without promoting significant side reactions. The low temperature helps control the reaction rate and selectivity.

    • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is the cyclized alcohol intermediate.

  • Formation of Vinyl Triflate:

    • Dissolve the crude intermediate in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

    • Add pyridine (2.0 eq) followed by the dropwise addition of triflic anhydride (1.5 eq).

    • Causality Check: Pyridine acts as a base to neutralize the triflic acid byproduct. The extremely low temperature is critical to control the high reactivity of triflic anhydride and prevent decomposition.

    • Stir for 30-60 minutes at -78 °C, monitoring by TLC.

    • Quench with water and allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with DCM.

    • Combine, dry, and concentrate the organic layers to yield the crude vinyl triflate.

  • Hydrolysis to the Ketone:

    • Dissolve the crude vinyl triflate in a mixture of THF and water (e.g., 3:1 ratio).

    • Stir the reaction at room temperature until TLC indicates complete consumption of the starting material.

    • Causality Check: The aqueous environment facilitates the hydrolysis of the vinyl triflate to the corresponding enol, which rapidly tautomerizes to the more stable ketone.

    • Remove the THF under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 5% to 20% ethyl acetate in hexanes) to yield the pure 3-acetyltetrahydropyran derivative.

  • Characterization:

    • Obtain ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and assess the purity of the final compound.

Conclusion and Future Outlook

3-Acetyltetrahydropyran derivatives represent a synthetically accessible and highly valuable class of molecules. Their structural features—a rigid, drug-like scaffold combined with a versatile acetyl functional group—make them compelling building blocks for medicinal chemistry and materials science. The synthetic strategies outlined provide reliable pathways to these compounds, and a thorough understanding of their conformational behavior is paramount to rationally designing their applications.

Future research will likely focus on developing more efficient and highly stereoselective synthetic methods to access enantiopure derivatives. Furthermore, the exploration of their biological activities against a wider range of targets is warranted. As our understanding of structure-activity relationships grows, the 3-acetyltetrahydropyran scaffold is poised to become an even more important component in the development of next-generation therapeutics.

References

  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
  • Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • The Chemistry and Pharmacology of Tetrahydropyridines. Bentham Science.
  • Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC - NIH.
  • Derivatization and biological activity studies of 3-chloro-3-chlorosulfenyl spiro tetrahydropyran/tetrahydrothiopyran-4,2. Indian Journal of Chemistry.
  • Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and templ
  • An overview of structure-based activity outcomes of pyran deriv
  • Activities of thiotetrahydropyridines as antioxidant and antimicrobial agents.
  • Synthesis of tetrahydropyran derivatives.
  • Conform
  • Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences.
  • Synthesis of tetrahydropyridine derivative 3.
  • Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. Benchchem.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic deriv
  • Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. PMC.
  • Synthesis and Spectroscopic Characterization of Meso-tetra (3-hydroxyphenyl)Porphyrin.
  • Recent advances in the structures and bioactivities of benzopyrans derived
  • Advanced Crystallographic and Spectroscopic Characterization of a Novel Tetrahydroquinoline Deriv
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. PubMed.
  • Conformational Analysis of Medium Rings. Macmillan Group.
  • CONFORMATIONAL ANALYSIS. .

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Technical Guide: Conformational Analysis of 1-(Oxan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conformational behavior of 1-(Oxan-3-yl)ethan-1-one (3-acetyltetrahydropyran) represents a critical case study in heterocyclic drug design. Unlike its carbocyclic analog (acetylcyclohexane), the introduction of an oxygen atom at position 1 of the ring creates a distinct electrostatic environment that perturbs standard steric predictions.

This guide provides a rigorous workflow for determining the conformational preference of this scaffold. It synthesizes ab initio computational protocols with self-validating NMR spectroscopic methods to quantify the equilibrium between axial and equatorial conformers. Understanding this equilibrium is vital for predicting binding affinities in protein pockets where the tetrahydropyran (THP) motif acts as a pharmacophore.

Structural Fundamentals & Theoretical Framework

The Conformational Landscape

The molecule exists primarily as a dynamic equilibrium between two chair conformations. The position of the acetyl substituent at C3 is the primary variable:

  • Equatorial Conformer (

    
    ):  The acetyl group extends away from the ring, minimizing 1,3-diaxial steric interactions. In cyclohexane, this is favored by 
    
    
    
    kcal/mol (A-value).
  • Axial Conformer (

    
    ):  The acetyl group projects parallel to the 
    
    
    
    and
    
    
    axial bonds, incurring steric strain.

The Heterocyclic Twist: In 3-substituted tetrahydropyrans, the "Gauche Effect" and dipole-dipole interactions modify the standard A-values. The ring oxygen (


) possesses a significant dipole and lone pair electron density.
  • Dipole Repulsion: If the carbonyl oxygen of the acetyl group aligns with the ring oxygen dipole, the equatorial form may be destabilized relative to the cyclohexane analog.

  • Coulombic Interactions: Through-space electrostatic repulsion between

    
     and the carbonyl oxygen can slightly favor the axial conformer or flatten the energy landscape, although the equatorial preference generally persists due to the bulk of the acetyl group.
    
Rotameric Degrees of Freedom

Beyond the ring flip, the acetyl group rotates around the


 bond.
  • s-cis (syn): Carbonyl oxygen eclipses the C3-H bond.

  • s-trans (anti): Carbonyl oxygen is anti-periplanar to the C3-H bond.

The lowest energy state typically places the carbonyl oxygen in a bisecting arrangement relative to the ring C-C bonds to minimize torsional strain.

Computational Methodology (In Silico)

To predict the conformational ratio prior to synthesis or spectral analysis, use the following Density Functional Theory (DFT) protocol. This method accounts for both dispersion forces (critical for ring systems) and solvation effects.

Protocol: DFT Energy Minimization

Step 1: Conformer Generation Generate four initial structures:

  • Chair-Equatorial (Acetyl rotamer A)

  • Chair-Equatorial (Acetyl rotamer B)

  • Chair-Axial (Acetyl rotamer A)

  • Chair-Axial (Acetyl rotamer B)

Step 2: Optimization & Frequency Calculation

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: M06-2X or wB97X-D (These functionals capture mid-range dispersion interactions better than B3LYP).

  • Basis Set: def2-TZVP (Triple-zeta quality ensures accurate electronic description).

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using the target solvent (e.g.,

    
     or DMSO).
    

Step 3: Boltzmann Analysis Calculate the Gibbs Free Energy (


) for each conformer. The population (

) is derived using the Boltzmann distribution:


Expected Theoretical Values

Based on aggregate data for 3-substituted THPs [1, 2].

ParameterEquatorial ConformerAxial Conformer
Relative Energy (

)
0.00 kcal/mol (Global Min)+1.1 to +1.4 kcal/mol
Population (298 K) ~85 - 90%~10 - 15%
Dipole Moment High (Vectors additive)Lower (Vectors partially cancel)

Experimental Validation: NMR Spectroscopy

Computational models must be validated by solution-state NMR. The following protocol is self-validating because it relies on the Karplus relationship, which links dihedral angles to coupling constants (


).
The Diagnostic H3 Proton

The proton at position 3 (


) is the reporter nucleus.
  • Scenario A (Acetyl Equatorial):

    
     is Axial . It has two large anti-periplanar couplings (
    
    
    
    ) with
    
    
    and
    
    
    .
  • Scenario B (Acetyl Axial):

    
     is Equatorial . It has no anti-periplanar couplings; all neighbors are gauche (
    
    
    
    ).
Protocol: J-Coupling Analysis
  • Acquire: 1H NMR spectrum (minimum 400 MHz) in

    
    .
    
  • Target: Identify the multiplet for

    
     (typically 
    
    
    
    2.4 - 2.8 ppm).
  • Measure: Extract the vicinal coupling constants (

    
    ).[1]
    
  • Validate: Compare against the criteria below.

Diagnostic Criteria Table:

ObservableAcetyl-Equatorial (H3 Axial)Acetyl-Axial (H3 Equatorial)

10 - 12 Hz (Large/Trans)2 - 5 Hz (Small/Gauche)

10 - 12 Hz (Large/Trans)2 - 5 Hz (Small/Gauche)

2 - 5 Hz (Small/Gauche)2 - 5 Hz (Small/Gauche)
Multiplet Shape tt (Triplet of triplets) or qd m (Narrow multiplet)
NOE Signal Strong NOE to H1/H5 axialWeak/No NOE to H1/H5 axial

Note: If the observed


 value is an average (e.g., 8-9 Hz), the molecule is undergoing rapid ring flipping at room temperature. In this case, perform Low-Temperature NMR (-60°C) to freeze the conformers.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from structural hypothesis to experimental confirmation.

ConformationalAnalysis cluster_Theory In Silico Prediction cluster_Exp Experimental Validation Start Target: this compound DFT DFT Optimization (M06-2X/def2-TZVP) Start->DFT NMR 1H NMR Spectroscopy (Focus on H3 Multiplet) Start->NMR Boltzmann Boltzmann Weighting (Calc % Populations) DFT->Boltzmann ResultEq Conclusion: Equatorial Major Boltzmann->ResultEq Predicted Coupling Measure 3J Coupling NMR->Coupling Decision Is J(H3-Hax) > 10 Hz? Coupling->Decision Decision->ResultEq Yes ResultAx Conclusion: Axial Major Decision->ResultAx No (< 5 Hz) ResultAvg Conclusion: Rapid Equilibrium Decision->ResultAvg Intermediate (6-9 Hz)

Figure 1: Integrated workflow for determining the conformational preference of 3-acetyltetrahydropyran, combining computational prediction with NMR spectroscopic validation.

Pharmacological Implications

Understanding the precise 3D shape of this compound is not merely an academic exercise; it is a prerequisite for Structure-Based Drug Design (SBDD).

  • Vector Alignment: The vector of the carbonyl oxygen differs by ~60° between the axial and equatorial forms. Docking algorithms that assume a rigid low-energy conformation (usually equatorial) may miss viable binding modes if the active site stabilizes the higher-energy axial conformer via hydrogen bonding.

  • Solvation Penalty: If the axial conformer is required for binding, the energetic cost to distort the molecule from its solution-state minimum (approx. 1.2 kcal/mol) must be accounted for in the binding free energy calculation (

    
    ).
    

References

  • Wiberg, K. B., et al. (2005). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit. The Journal of Organic Chemistry.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and heterocyclic conformational analysis).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for J-coupling analysis).

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Oxan-3-yl)ethan-1-one via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydropyran Moiety and a Strategic Approach to 1-(Oxan-3-yl)ethan-1-one

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, valued for its conformational properties and its role as a bioisostere for other functionalities. This compound is a key building block, providing a synthetically versatile handle for the elaboration of more complex molecules. Its preparation via robust and scalable methods is of significant interest to researchers in drug discovery and development.

This guide details a strategic two-step synthesis of this compound, commencing with the formation of its unsaturated precursor, 1-(3,4-dihydro-2H-pyran-3-yl)ethanone, followed by its catalytic hydrogenation to the desired saturated product. This approach is advantageous due to the ready availability of the starting materials for the precursor and the high efficiency and selectivity of catalytic hydrogenation.

Part 1: Synthesis of the Precursor: 1-(3,4-dihydro-2H-pyran-3-yl)ethanone via Hetero-Diels-Alder Reaction

The most direct route to the dihydropyran precursor is a hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition, between acrolein (the diene) and methyl vinyl ketone (the dienophile).[1] This reaction forms the six-membered heterocyclic ring with the desired substitution pattern in a single, atom-economical step.

Causality of Experimental Choices:

The choice of a hetero-Diels-Alder reaction is predicated on its efficiency in constructing cyclic systems. Acrolein, with its conjugated system of a double bond and a carbonyl group, acts as the electron-deficient diene. Methyl vinyl ketone, an α,β-unsaturated ketone, serves as the electron-deficient dienophile. The reaction is typically promoted by thermal conditions or Lewis acid catalysis to enhance the rate and selectivity.[1]

Experimental Protocol: Synthesis of 1-(3,4-dihydro-2H-pyran-3-yl)ethanone

Materials:

  • Acrolein (freshly distilled)

  • Methyl vinyl ketone

  • Hydroquinone (inhibitor)

  • Toluene (dry)

  • High-pressure reaction vessel or sealed tube

Procedure:

  • To a high-pressure reaction vessel, add dry toluene, a catalytic amount of hydroquinone to inhibit polymerization of acrolein, and methyl vinyl ketone.

  • Carefully add freshly distilled acrolein to the mixture.

  • Seal the vessel and heat the reaction mixture at 150-180 °C for 6-12 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by fractional distillation under reduced pressure to yield 1-(3,4-dihydro-2H-pyran-3-yl)ethanone as a colorless oil.

Part 2: Catalytic Hydrogenation to this compound

The hydrogenation of 1-(3,4-dihydro-2H-pyran-3-yl)ethanone involves the reduction of the carbon-carbon double bond within the dihydropyran ring to yield the saturated tetrahydropyran (oxane) ring. This transformation is a classic example of heterogeneous catalytic hydrogenation. The choice of catalyst is critical to ensure selective reduction of the alkene without affecting the ketone functionality.

Catalyst Selection and Mechanistic Considerations:

Several heterogeneous catalysts are effective for the hydrogenation of alkenes. The most common choices for this type of transformation are Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel.[2]

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity, selectivity, and cost-effectiveness. It is particularly effective for the hydrogenation of carbon-carbon double and triple bonds.[3] The mechanism of hydrogenation on a palladium surface involves the dissociative adsorption of hydrogen gas onto the metal surface, followed by the coordination of the alkene to the surface and subsequent stepwise transfer of hydrogen atoms to the double bond.[4]

  • Platinum-based Catalysts (e.g., PtO₂, Adams' catalyst): Platinum catalysts are also highly active for alkene hydrogenation and can often be used under milder conditions than other catalysts.[2][5] They function via a similar mechanism to palladium catalysts.

  • Raney Nickel: This is a finely divided, porous nickel catalyst saturated with hydrogen. It is a powerful reducing agent for a variety of functional groups, including alkenes and carbonyls.[6] For the selective reduction of an α,β-unsaturated system to a saturated ketone, Raney Nickel can be highly effective, often favoring the reduction of the carbon-carbon double bond.[7][8][9]

The general mechanism for the catalytic hydrogenation of an alkene on a metal surface is illustrated below:

G cluster_0 Catalyst Surface Metal Surface Metal Surface H2 H₂ Adsorbed_H H H (adsorbed) H2->Adsorbed_H Dissociative Adsorption Alkene C=C Adsorbed_Alkene C=C (adsorbed) Alkene->Adsorbed_Alkene Adsorption Intermediate H-C-C (surface intermediate) Adsorbed_H->Intermediate H atom transfer Adsorbed_Alkene->Intermediate Alkane H-C-C-H Intermediate->Alkane Second H atom transfer & Desorption

Caption: General mechanism of heterogeneous catalytic hydrogenation of an alkene.

Comparative Data for Catalytic Systems:
CatalystTypical Loading (w/w)Pressure (psi)Temperature (°C)SolventTypical Reaction Time (h)Selectivity for C=C reduction
5-10% Pd/C1-5%50-50025-80Ethanol, Ethyl Acetate2-12High
PtO₂ (Adams')1-5%50-50025-60Ethanol, Acetic Acid1-8High
Raney Nickel5-20%50-100025-100Ethanol4-24Good to High

Experimental Protocols for Catalytic Hydrogenation

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This is the recommended starting point due to the high selectivity and activity of Pd/C.

Materials:

  • 1-(3,4-dihydro-2H-pyran-3-yl)ethanone

  • 10% Palladium on Carbon (50% wet)

  • Ethanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve 1-(3,4-dihydro-2H-pyran-3-yl)ethanone in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (as a slurry in the reaction solvent to prevent ignition) to the solution under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen or argon to remove air, then evacuate the vessel.

  • Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Begin agitation (shaking or stirring) and heat the reaction if necessary (typically room temperature is sufficient).

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once hydrogen uptake ceases, stop the agitation and cool the vessel to room temperature.

  • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by distillation or chromatography if necessary.

Protocol 2: Hydrogenation using Raney Nickel

This protocol is a viable alternative, particularly for large-scale syntheses.

Materials:

  • 1-(3,4-dihydro-2H-pyran-3-yl)ethanone

  • Raney Nickel (aqueous slurry)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • Wash the Raney Nickel slurry with ethanol to remove water.

  • In a high-pressure autoclave, combine the washed Raney Nickel, a solution of 1-(3,4-dihydro-2H-pyran-3-yl)ethanone in ethanol.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 500-1000 psi).

  • Begin stirring and heat the reaction to the desired temperature (e.g., 50-80 °C).

  • Monitor the reaction by pressure drop.

  • After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst as described in Protocol 1.

  • Work-up and purify the product as described in Protocol 1.

Safety Considerations for Catalytic Hydrogenation

Catalytic hydrogenation, especially under pressure, carries inherent risks. Adherence to strict safety protocols is mandatory.

  • Hydrogen Flammability: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood or a dedicated high-pressure laboratory.[11][12][13]

  • Pyrophoric Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially after use when dry. Always handle catalysts in an inert atmosphere or as a slurry in a solvent.[10] Never allow the catalyst to dry on filter paper exposed to air. Quench the used catalyst carefully with water before disposal.

  • Pressure Equipment: Use only pressure-rated equipment and ensure it is regularly inspected and maintained. Always use a blast shield.[13][14]

  • Proper Training: Only personnel trained in high-pressure reactions should perform these procedures.[11]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Start Start Hydrogenation Select and Prepare Reactor Select and Prepare Reactor Start->Select and Prepare Reactor End End Charge Substrate and Solvent Charge Substrate and Solvent Select and Prepare Reactor->Charge Substrate and Solvent Add Catalyst (Inert Atmosphere) Add Catalyst (Inert Atmosphere) Charge Substrate and Solvent->Add Catalyst (Inert Atmosphere) Seal and Purge Reactor Seal and Purge Reactor Add Catalyst (Inert Atmosphere)->Seal and Purge Reactor Pressurize with H₂ Pressurize with H₂ Seal and Purge Reactor->Pressurize with H₂ Start Agitation/Heating Start Agitation/Heating Pressurize with H₂->Start Agitation/Heating Monitor H₂ Uptake Monitor H₂ Uptake Start Agitation/Heating->Monitor H₂ Uptake Cool and Vent Reactor Cool and Vent Reactor Monitor H₂ Uptake->Cool and Vent Reactor Purge with Inert Gas Purge with Inert Gas Cool and Vent Reactor->Purge with Inert Gas Filter Catalyst (Caution: Pyrophoric) Filter Catalyst (Caution: Pyrophoric) Purge with Inert Gas->Filter Catalyst (Caution: Pyrophoric) Isolate and Purify Product Isolate and Purify Product Filter Catalyst (Caution: Pyrophoric)->Isolate and Purify Product Isolate and Purify Product->End

Caption: Experimental workflow for catalytic hydrogenation.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a hetero-Diels-Alder reaction to form the dihydropyran precursor, followed by catalytic hydrogenation. The choice of catalyst for the hydrogenation step can be tailored based on available equipment and scale, with Palladium on Carbon being a highly effective and selective option. Strict adherence to safety protocols is paramount throughout the process. This guide provides a comprehensive framework for researchers to successfully and safely synthesize this valuable building block.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved from [Link]

  • Raney nickel: An efficient reagent to achieve the chemoselective hydrogenation of α,β-unsaturated carbonyl compounds. (2022, August 5). Retrieved from [Link]

  • Wang, H., Lian, H., Chen, J., Pan, Y., & Shi, Y. (2007). Ultrasonic Accelerated Hydrogenation of α, β-Unsaturated Ketones with Raney Nickel Catalyst.
  • Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. (2025, April 16). The Journal of Organic Chemistry. Retrieved from [Link]

  • Hydrogenation Reactions. (2012, March 6). Retrieved from [Link]

  • Process for the hydrogenation of alpha-, beta-unsaturated ketones. (n.d.). Google Patents.
  • Standard Operating Procedures - The Sarpong Group. (n.d.). Retrieved from [Link]

  • The simplest Diels–Alder reactions are not endo-selective. (2020, October 6). Chemical Science. Retrieved from [Link]

  • Parr Hydrogenation Apparatus Safety procedure. (2022, March 20). Retrieved from [Link]

  • Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. (2021, January 28). MDPI. Retrieved from [Link]

  • Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. (2017, January 18). Pacific Northwest National Laboratory. Retrieved from [Link]

  • Regularities of the heterogeneous catalytic hydrogenation of 5-vinyl-2-norbornene. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Reactions of Enol Ethers: Access to Enals, Furans, and Dihydrofurans. (n.d.). Retrieved from [Link]

  • ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. (n.d.). Retrieved from [Link]

  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. Retrieved from [Link]

  • a) The prototypical Diels-Alder reaction of the dienophile methyl vinyl ketone... (n.d.). ResearchGate. Retrieved from [Link]

  • Rylander, P. N. (1967).
  • Kinetic Model and Mechanism of Heterogeneous Hydrogenation of Strained Polycyclic Compounds Derived from 5-Vinyl-2-norbornene. (n.d.). Zamalyutin. Retrieved from [Link]

  • Catalytic Hydrogenation. (2021, July 5). Chemistry LibreTexts. Retrieved from [Link]

  • Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025, November 3). YouTube. Retrieved from [Link]

  • Palladium-catalyzed reactions of enol ethers: access to enals, furans, and dihydrofurans. (2012, December 7). PubMed. Retrieved from [Link]

  • Mityuk, A. P., Denisenko, A. V., Grygorenko, O. O., & Tolmachev, A. A. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc, 2012(8), 226-230.
  • Synthesis of 3,4-dihydro-2H-pyrans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. (n.d.). Macmillan Group. Retrieved from [Link]

  • Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

  • Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (n.d.). Retrieved from [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. (2025, August 7). ResearchGate. Retrieved from [Link]

  • PLATINUM METALS IN CATALYTIC HYDROGENATION. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Heterogeneous platinum-catalyzed hydrogenation of dialkyl(diolefin)platinum(II) complexes: A new route to platinum surface alkyls. (n.d.). PubMed. Retrieved from [Link]

  • Iron-Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023, April 26). MDPI. Retrieved from [Link]

  • Catalytic activity of shaped platinum nanoparticles for hydrogenation: a kinetic study. (n.d.). Catalysis Science & Technology. Retrieved from [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. (2011, July 11). PubMed. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 3-Acetyltetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable Synthesis Routes for 3-Acetyltetrahydropyran Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

3-Acetyltetrahydropyran (1-(tetrahydro-2H-pyran-3-yl)ethanone) is a critical pharmacophore and building block in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. While 4-substituted pyrans are synthetically trivial due to symmetry, the 3-substituted variants present regio-control challenges.

This guide details two scalable routes:

  • Route A (The "Enol Ether" Process): A two-step industrial protocol utilizing the acylation of 3,4-dihydro-2H-pyran followed by hydrogenation. This is the preferred route for multi-kilogram scale-up due to low cost and atom economy.

  • Route B (The "Oxidative" Process): A high-fidelity route via 3-formyltetrahydropyran, ideal for generating analytical standards or when late-stage functionalization is required.

Strategic Pathway Overview

The synthesis hinges on establishing the carbon-carbon bond at the C3 position, which is sterically less favored than the C4 position and less electronically activated than the C2 (anomeric) position.

Pathway Visualization

The following diagram illustrates the mechanistic flow for the recommended Route A and the alternative Route B.

G cluster_0 Route A: Industrial Scale (Preferred) cluster_1 Route B: Lab Scale / High Purity DHP 3,4-Dihydro-2H-pyran (Starting Material) Inter 5-Acetyl-3,4-dihydro-2H-pyran (Intermediate) DHP->Inter Acylation (C5) Ac2O Ac2O / Lewis Acid (BF3·Et2O) Ac2O->Inter Target 3-Acetyltetrahydropyran (Target) Inter->Target Hydrogenation H2 H2 / Pd/C H2->Target Formyl 3-Formyltetrahydropyran Alcohol 1-(Tetrahydro-2H-pyran-3-yl)ethanol Formyl->Alcohol Grignard Addn Grignard MeMgBr Grignard->Alcohol Alcohol->Target Oxidation Ox TEMPO / NaOCl Ox->Target

Caption: Mechanistic comparison of direct acylation/reduction (Route A) vs. Grignard/oxidation (Route B).

Detailed Experimental Protocols

Route A: Acylation of 3,4-Dihydro-2H-pyran (Industrial Standard)

This route exploits the enol ether character of 3,4-dihydro-2H-pyran (DHP). Electrophilic attack occurs preferentially at the


-carbon (C5), which, upon hydrogenation, corresponds to the C3 position of the saturated ring.
Step 1: Synthesis of 5-Acetyl-3,4-dihydro-2H-pyran

Mechanism: Friedel-Crafts acylation. Safety Note: The reaction is exothermic. DHP can polymerize violently with strong acids if not controlled.

  • Reagents:

    • 3,4-Dihydro-2H-pyran (DHP) [CAS: 110-87-2]

    • Acetic Anhydride (

      
      )
      
    • Boron Trifluoride Diethyl Etherate (

      
      ) or Zinc Chloride (
      
      
      
      )
    • Solvent: Dichloromethane (DCM) or Toluene (greener alternative)

  • Protocol:

    • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel under

      
       atmosphere.
      
    • Charge: Add Acetic Anhydride (1.2 equiv) and anhydrous DCM (5 vol). Cool to 0°C.

    • Catalyst Addition: Add

      
       (0.1 equiv) dropwise, maintaining temperature 
      
      
      
      .
    • Substrate Addition: Add DHP (1.0 equiv) dropwise over 60 minutes. Crucial: The rate must be controlled to keep the internal temperature below 10°C to prevent polymerization.

    • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.

    • Quench: Pour the reaction mixture into ice-cold saturated

      
       solution. Stir vigorously for 30 minutes to hydrolyze excess anhydride.
      
    • Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: Vacuum distillation (approx. 70-80°C at 10 mmHg) yields the intermediate as a pale yellow oil.

Step 2: Hydrogenation to 3-Acetyltetrahydropyran

Mechanism: Heterogeneous catalytic hydrogenation.

  • Reagents:

    • 5-Acetyl-3,4-dihydro-2H-pyran (from Step 1)

    • 10% Palladium on Carbon (Pd/C) (5 wt% loading)

    • Solvent: Ethanol or Methanol[1]

    • Hydrogen Gas (

      
      )
      
  • Protocol:

    • Setup: High-pressure hydrogenation reactor (Parr shaker or autoclave).

    • Charge: Dissolve the intermediate in Ethanol (10 vol). Add 10% Pd/C catalyst (5 wt% relative to substrate).

    • Hydrogenation: Purge vessel with

      
       (3x), then 
      
      
      
      (3x). Pressurize to 40 psi (approx. 3 bar).
    • Reaction: Agitate at room temperature for 6-12 hours. Monitor

      
       uptake.
      
    • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Safety: Do not let the catalyst dry out (pyrophoric).

    • Isolation: Concentrate the filtrate under reduced pressure.

    • Final Purification: Fractional distillation yields 3-acetyltetrahydropyran as a colorless liquid.

Route B: Grignard Addition & Oxidation (High Purity/Lab Scale)

This route is preferred when avoiding high-pressure equipment or when starting from the commercially available 3-formyltetrahydropyran.

Step 1: Grignard Addition
  • Reagents: 3-Formyltetrahydropyran, Methylmagnesium Bromide (3M in ether), THF.

  • Protocol: Standard Grignard addition at -78°C to 0°C. Quench with

    
    . Yields 1-(tetrahydro-2H-pyran-3-yl)ethanol.
    
Step 2: TEMPO Oxidation
  • Reagents: Alcohol intermediate, TEMPO (1 mol%), NaOCl (bleach), KBr (catalytic), DCM/Water biphasic system.

  • Protocol:

    • Dissolve alcohol in DCM. Add TEMPO and KBr dissolved in water.

    • Cool to 0°C. Add buffered NaOCl (pH 9) dropwise.

    • Stir vigorously. The orange color of oxidized TEMPO indicates active catalysis.

    • Quench with sodium thiosulfate. Extract and distill.

Process Data & Specifications

Yield Comparison
ParameterRoute A (Acylation/H2)Route B (Grignard/Ox)
Overall Yield 65 - 75%50 - 60%
Step Count 22 (from 3-formyl)
Atom Economy HighModerate (Stoichiometric oxidants)
Scalability Excellent (Multi-kg)Good (Gram to kg)
Cost Driver DHP (Cheap)3-Formyl-THP (Expensive)
Analytical Specifications (Expected)
  • Appearance: Clear, colorless liquid.

  • Boiling Point: ~78-82°C at 15 mmHg.

  • 1H NMR (400 MHz, CDCl3):

    
     3.8-3.9 (m, 2H), 3.4-3.5 (m, 2H), 2.5-2.6 (m, 1H, H-3), 2.15 (s, 3H, 
    
    
    
    ), 1.9-1.5 (m, 4H).
  • GC Purity: >98.0% (area %).[2]

Troubleshooting & Critical Parameters

Polymerization of DHP (Route A)
  • Symptom: Formation of a viscous, gummy residue during acylation.

  • Cause: Temperature spike or excess Lewis Acid.

  • Fix: Ensure temperature stays

    
     during addition. Use diluted DHP feed.
    
Incomplete Hydrogenation (Route A)
  • Symptom: Presence of olefinic protons in NMR (5-6 ppm region).

  • Cause: Catalyst poisoning or insufficient pressure.

  • Fix: Use fresh Pd/C. Ensure sulfur-free reagents (sulfur poisons Pd). Increase pressure to 60 psi.

Over-Oxidation (Route B)
  • Symptom: Formation of carboxylic acid (3-tetrahydropyranyl acetic acid).

  • Cause: Excess NaOCl or lack of pH control.

  • Fix: Maintain pH at 8.5-9.5 using

    
     buffer. Monitor oxidant addition strictly.
    

References

  • Acylation of Dihydropyrans

    • Title: "Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles."

    • Source:Chemistry of Heterocyclic Compounds, 2018.
    • URL:[Link]

    • Relevance: Validates the stability and reactivity of the 5-acyl-DHP intermedi
  • General Tetrahydropyran Synthesis

    • Title: "Synthesis of 3,4-dihydro-2H-pyrans."[3][4][5]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Provides background on the precursors and alternative ring-closing met
  • Hydrogenation Protocols

    • Title: "Production process of tetrahydropyran compound."[3][4][6][7][8]

    • Source: US P
    • URL
    • Relevance: Describes industrial conditions for hydrogenating pyran rings using Group VIII c
  • Oxidation Methodologies (TEMPO)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Reduction of 1-(Oxan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic reduction of 1-(Oxan-3-yl)ethan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. The reduction of the ketone is a critical transformation, but one that is often plagued by challenges in stereocontrol and other undesired side reactions.

This document moves beyond simple protocols to explain the mechanistic rationale behind common issues and provide field-tested, evidence-based solutions. Our goal is to empower you to not only solve immediate experimental problems but also to develop a robust and reproducible process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reduction is producing a mixture of diastereomers. How can I control the stereochemical outcome to favor either the syn or anti alcohol?

This is the most prevalent challenge in the reduction of this compound. The formation of two diastereomeric alcohols, 1-(oxan-3-yl)ethan-1-ol, arises from the hydride nucleophile attacking the carbonyl face from either the same side (syn) or the opposite side (anti) relative to the C3 substituent on the oxane ring. The outcome is dictated by a competition between two primary modes of stereochemical control: Non-Chelation (Felkin-Anh) and Chelation Control.

  • Non-Chelation Control (Felkin-Anh Model): In the absence of a coordinating metal ion, the stereochemistry is governed by steric and electronic effects. The bulky tetrahydropyran ring orients itself to minimize steric hindrance with the incoming nucleophile. The hydride attacks the carbonyl carbon via the Bürgi-Dunitz trajectory (~107°), positioning itself away from the largest substituent on the adjacent alpha-carbon.[1] This pathway typically favors the formation of the anti diastereomer.

  • Chelation Control (Cram-Chelate Model): The oxygen atom within the oxane ring can act as a Lewis base. In the presence of a suitable Lewis acid (like Ce³⁺ or Zn²⁺), a five-membered chelate ring can form between the Lewis acid, the carbonyl oxygen, and the ring oxygen.[2][3][4] This locks the conformation of the molecule, forcing the hydride to attack from the less hindered face of this rigid complex, which leads selectively to the syn diastereomer.[2][3][5]

dot

Stereocontrol Fig. 1: Controlling Diastereoselectivity cluster_0 Non-Chelation Control (Felkin-Anh) cluster_1 Chelation Control A This compound B Bulky, Non-Chelating Hydride (e.g., L-Selectride) A->B Steric Approach C Anti-1-(oxan-3-yl)ethan-1-ol (Major Product) B->C D This compound E Chelating Hydride System (e.g., NaBH4 + CeCl3) D->E Lewis Acid Coordination F Syn-1-(oxan-3-yl)ethan-1-ol (Major Product) E->F

Caption: Logical workflow for achieving desired stereoisomer.

The Luche reduction is a mild and highly effective method for achieving chelation-controlled reduction of ketones, particularly α,β-unsaturated ketones, but its principles are directly applicable here to favor the syn product.[6][7][8] The cerium (III) salt acts as a strong Lewis acid, enhancing the electrophilicity of the carbonyl group and forming the key chelate.[9][10]

Experimental Protocol: Luche Reduction

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq).

  • Solvent: Add anhydrous methanol (MeOH) to form a slurry (approx. 0.1 M concentration). Stir vigorously for 30-60 minutes at room temperature to allow for coordination.

  • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10-15 minutes. Be mindful of gas evolution.

  • Reaction: Stir the reaction at -78 °C and monitor by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quench & Workup: Slowly add 1 M HCl to quench the reaction until the pH is ~5-6. Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR or chiral HPLC.

To favor the anti isomer, a sterically demanding, non-chelating reducing agent is required. Bulky borohydrides, such as L-Selectride® or K-Selectride®, are ideal for this purpose. Their large size prevents any coordination with the ring oxygen and forces the hydride to approach from the least hindered face, consistent with the Felkin-Anh model.

Experimental Protocol: Reduction with L-Selectride®

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Reduction: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20-30 minutes. The solution may become viscous.

  • Reaction: Stir the reaction at -78 °C and monitor by TLC or LC-MS. Allow 2-4 hours for completion.

  • Quench & Workup: Quench the reaction by slowly adding a solution of 3 M NaOH followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This quench is exothermic. Maintain the temperature below 0 °C during addition. Stir for 1 hour at room temperature. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Analysis: Determine the diastereomeric ratio.

Reagent System Control Type Major Product Key Considerations
NaBH₄ / CeCl₃ (in MeOH)ChelationsynExcellent selectivity; mild conditions.[6][9]
Zn(BH₄)₂ (in Et₂O)ChelationsynEffective but reagent can be less stable.[11]
L-Selectride® (in THF)Non-ChelationantiHigh selectivity; requires low temperatures and careful quench.
K-Selectride® (in THF)Non-ChelationantiSimilar to L-Selectride®, very bulky.
NaBH₄ (in MeOH/H₂O)Minimal ControlMixtureOften gives poor selectivity; serves as a baseline.[12]
Question 2: My reaction is producing 3-ethyl-oxane. What is causing this over-reduction and how can I prevent it?

The formation of 3-ethyl-oxane indicates that the carbonyl group has been completely reduced to a methylene (CH₂) group. This is a known side reaction under harsh reducing conditions.

Standard hydride reductions of ketones to alcohols are typically robust.[12][13] However, forcing conditions can lead to the intermediate alcohol being eliminated to form an oxocarbenium ion (or a related species), which is then further reduced. Conditions known to promote this include:

  • Strongly Acidic Media with Hydrides: Combinations like NaBH₄ in trifluoroacetic acid can reduce ketones to alkanes.

  • Catalytic Hydrogenation: While typically stopping at the alcohol, catalytic hydrogenation (e.g., with Pd/C) under high pressure and/or acidic conditions can drive the reaction to the alkane, especially for benzylic ketones.[14][15]

  • Classic Name Reactions: Conditions for Wolff-Kishner (hydrazine, strong base, high heat) or Clemmensen (zinc amalgam, strong acid) reductions are explicitly designed for this transformation and should be avoided.[16][17]

dot

SideReactions Fig. 2: Desired Reaction vs. Side Reactions cluster_desired Desired Pathway cluster_side Side Reactions Ketone This compound Alcohol 1-(Oxan-3-yl)ethan-1-ol Ketone->Alcohol Mild Hydride (e.g., NaBH4) Alkane 3-Ethyl-oxane (Over-reduction) Ketone->Alkane Harsh Conditions (e.g., Wolff-Kishner) RingOpened Ring-Opened Products Ketone->RingOpened Strong Lewis Acid + Strong Hydride (e.g., LiAlH4/AlCl3)

Caption: Overview of potential reaction pathways.

  • Avoid Harsh Acids: Do not use strong Brønsted or Lewis acids in combination with your hydride source unless specifically required for stereocontrol (like CeCl₃), and even then, maintain low temperatures.

  • Use Milder Reagents: Stick to sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄). Avoid more powerful reagents like lithium aluminum hydride (LiAlH₄) if over-reduction is observed, as its higher reactivity can sometimes promote side reactions.[18]

  • Control Temperature: Perform the reduction at 0 °C or below. Over-reduction pathways often have a higher activation energy and are suppressed at lower temperatures.

  • Catalytic Hydrogenation Conditions: If using catalytic hydrogenation, use neutral or slightly basic conditions. Avoid acidic additives and use moderate hydrogen pressure (1-3 atm).[19]

Question 3: I am observing byproducts that suggest the tetrahydropyran ring has opened. Why is this happening?

While the tetrahydropyran (THP) ring is generally stable under many conditions, it is still an ether and can be susceptible to cleavage by potent reagent combinations.

The combination of a strong hydride donor, like lithium aluminum hydride (LiAlH₄), and a strong Lewis acid, like aluminum trichloride (AlCl₃), is known to reductively cleave ethers.[20] This mixture generates highly reactive aluminum hydride species (e.g., AlH₂Cl) that can coordinate to the ring oxygen, activating it for nucleophilic attack by a hydride, leading to ring-opening.

  • Avoid Potent Reagent Combinations: The primary solution is to avoid using LiAlH₄ in combination with strong Lewis acids like AlCl₃, TiCl₄, or BF₃·OEt₂.

  • Use Borohydrides: Sodium borohydride is generally not reactive enough to cleave a stable cyclic ether like oxane. Its use is the safest choice to prevent this side reaction.

  • Controlled Use of LiAlH₄: If the higher reactivity of LiAlH₄ is necessary (e.g., for reducing other functional groups in the molecule), use it without the addition of a strong Lewis acid and maintain low temperatures (-20 °C to 0 °C) to minimize the risk of ether cleavage.

General Troubleshooting Workflow

If your reaction is failing or providing a complex mixture of products, follow this logical diagnostic sequence.

dot

TroubleshootingFlowchart Fig. 3: General Troubleshooting Workflow Start Reaction Issue Observed (Low Yield / Side Products) CheckPurity 1. Analyze Starting Material - Purity by NMR/GC? - Water content? Start->CheckPurity CheckReagents 2. Verify Reagent Quality - Is NaBH4 new/active? - Is solvent anhydrous? CheckPurity->CheckReagents AnalyzeProducts 3. Characterize Byproducts by MS/NMR CheckReagents->AnalyzeProducts IsStereoIssue Is it a Diastereomer Mixture? AnalyzeProducts->IsStereoIssue IsOverReduction Is it Over-reduction (3-ethyl-oxane)? IsStereoIssue->IsOverReduction No FixStereo Implement Stereocontrol Strategy - Chelation (Luche) - Non-Chelation (Bulky Hydride) IsStereoIssue->FixStereo Yes IsRingOpening Is it Ring-Opening? IsOverReduction->IsRingOpening No FixOverReduction Use Milder Conditions - Lower Temperature - Use NaBH4 - Avoid strong acid IsOverReduction->FixOverReduction Yes FixRingOpening Avoid Ether Cleavage Reagents - Avoid LiAlH4/AlCl3 - Use NaBH4 IsRingOpening->FixRingOpening Yes End Optimized Reaction IsRingOpening->End No, consult further FixStereo->End FixOverReduction->End FixRingOpening->End

Caption: A step-by-step guide to diagnosing reaction failures.

References

  • Taylor, D. A. H. (1969). The Mechanism of the Reduction of Ketones.
  • Doyle, M. P., McOsker, C. C., Ball, N., & West, C. T. (1977). Silane reductions in acidic media. 9. The effect of Lewis acids on stereoselectivities in ketone reductions. The principle of complexation-induced conformational perturbation. Energy minimization in the transition states for hydride transfer. The Journal of Organic Chemistry.
  • Reetz, M. T. (1984). Chelation and Non-Chelation Control in Additions of C-Nucleophiles to Chiral α- and β-Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition in English, 23(8), 556-569.
  • Constantino, M. G., Matias, L. G. de O., da Silva, G. V. J., Barbieri, E., & Gambardella, M. T. do P. (1998). STEREOSELECTIVE SODIUM BOROHYDRIDE REDUCTIONS OF CYCLOPENTANONES: INFLUENCE OF CERIC CHLORIDE ON THE STEREOCHEMISTRY OF REACTION. Química Nova, 21(4), 419-422.
  • Luche, J.-L. (1978). Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. Journal of the American Chemical Society, 100(7), 2226–2227. Available from: [Link]

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of .alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Available from: [Link]

  • Stastna, E., C̆erný, I., & Chodounská, H. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Steroids, 75(10), 721-725. Available from: [Link]

  • Diner, U. E., & Brown, R. K. (1967). Reductive cleavage of 2-alkoxy- and 2-aryloxy-tetrahydropyrans with LiAlH4–AlCl3. Canadian Journal of Chemistry, 45(11), 1297-1302.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • Vankar, Y. D.
  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. Available from: [Link]

  • Semantic Scholar. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Semantic Scholar. Available from: [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • NotEvans. (2017). Reduction of a ketone to an alkane. Chemistry Stack Exchange. Available from: [Link]

  • Walker, T. W., et al. (2020). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 22(19), 6447-6456.
  • Wikipedia. Enantioselective reduction of ketones. Wikipedia.
  • Zhang, X., & MacMillan, D. W. C. (2023). Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Wolff-Kishner Reduction. Organic Chemistry Portal. Available from: [Link]

  • Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. Wolff–Kishner reduction. Wikipedia.
  • University of Bristol School of Chemistry. OS-FGI Lecture 2. University of Bristol.
  • Chemistry LibreTexts. (2022). 12.
  • JoVE. (2025). Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. JoVE. Available from: [Link]

  • Jayalath, P., Zaware, N., & Hindsgaul, O. (2011). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. Molecules, 16(5), 4056–4066.
  • Kohn, R., & Wang, S. Chelation control and Felkin-Anh. University of Michigan.
  • Chemistry Steps. Epimers and Anomers. Chemistry Steps. Available from: [Link]

  • Gurjar, M. K., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic letters, 14(3), 882–885.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. Organic Chemistry Portal. Available from: [Link]

  • Evans, M. (2023). Epimerization and Carbonyl Migration of Carbohydrates. YouTube. Available from: [Link]

  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry.
  • Pan, C., et al. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 13(10), 6434–6472.
  • Chem 206, University of Michigan.
  • University of Birmingham. II Reduction Reactions. University of Birmingham.
  • Reddit. (2023).
  • The Royal Society of Chemistry. (2012).
  • Glorius, F., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade.
  • Zhang, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
  • Glorius, F., et al. (2012). Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cyclization-reduction cascade. Angewandte Chemie (International ed. in English), 51(10), 2483-2487.
  • Tessonnier, J.-P., et al. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran.
  • LibreTexts.
  • Hutchings, G. J., et al. (2019). Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents.
  • Chad's Prep. (2018). 8.5 Catalytic Hydrogenation. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2023). 8.13: Biological Reductions (reference only). Chemistry LibreTexts.
  • Wikipedia. Asymmetric induction. Wikipedia.

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Optimizing solvent selection for 1-(Oxan-3-yl)ethan-1-one crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 1-(Oxan-3-yl)ethan-1-one

Case ID: OPT-SOLV-THP-03 Subject: Solvent System Optimization & Troubleshooting for Low-Melting Ether-Ketones Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Crystallizing This compound (3-acetyltetrahydropyran) presents a specific set of thermodynamic challenges. As a low-molecular-weight molecule containing both an ether and a ketone functionality but no hydrogen bond donors, it exhibits low melting point characteristics and a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

This guide moves beyond standard screening protocols to address the specific physical chemistry of saturated oxygen heterocycles. The following workflows are designed to bypass the metastable oil phase and access the crystalline lattice directly.

Phase 1: The "Oiling Out" Crisis (LLPS)

Q: My solution turns into two liquid layers upon cooling instead of precipitating crystals. Why is this happening?

A: You are encountering the Stable Oiling Out phenomenon. The molecule is lipophilic enough to reject water/highly polar solvents, yet polar enough to reject non-polar alkanes. When you cool the solution, the solution enters a "miscibility gap" (spinodal decomposition) before it crosses the solubility curve (binodal).

The Mechanism: this compound is a Hydrogen Bond Acceptor (HBA) but not a donor.

  • In Alkanes (e.g., Heptane): The solute-solute attraction is stronger than the solute-solvent attraction. The molecules "clump" together as a liquid droplet to minimize surface area contact with the solvent.

  • In Alcohols (e.g., Methanol): The solvent donates H-bonds to the ketone/ether oxygens, creating high solubility. Crystallization is difficult because the solvent "refuses" to let go of the solute.

Troubleshooting Workflow (LLPS):

LLPS_Troubleshooting start Observation: Oiling Out (Two Liquid Layers) check_temp Check T_oil vs T_melt Is the oiling temp > Pure MP? start->check_temp true_oil True Oiling Out (Solvent Issue) check_temp->true_oil No (T_oil < MP) melted Melted Product (Temp Issue) check_temp->melted Yes (T_oil > MP) action_solv Change Solvent Class true_oil->action_solv action_melt Reduce operating temp or Concentration melted->action_melt hybrid Strategy: Hybrid Solvent System Use 'Bridge' Solvent action_solv->hybrid ex_1 Try: Toluene (Solubilizer) + Heptane (Antisolvent) hybrid->ex_1 ex_2 Try: IPA (H-Bond Donor) + Water (Antisolvent) hybrid->ex_2

Figure 1: Decision tree for distinguishing between melting and true liquid-liquid phase separation.

Phase 2: Solvent Selection Strategy

Q: Which solvent system maximizes yield without causing oiling out?

A: You must balance the Dielectric Constant with Hydrogen Bonding Capacity . For tetrahydropyran derivatives, "Class 3" solvents (low toxicity) with moderate polarity are superior to standard non-polar solvents.

Solvent Screening Matrix:

Solvent ClassSuitabilityMechanistic RationaleRecommendation
Alkanes (Heptane, Hexane)Low High risk of LLPS. The THP ring is too polar for pure alkanes.Use only as antisolvent in <30% volume.
Ethers (TBME, THF)Medium "Like dissolves like." High solubility, but poor yield upon cooling (solubility curve is too flat).Good for initial dissolution, requires antisolvent.
Alcohols (IPA, Ethanol)High Best Choice. The alcohol -OH donates H-bond to the THP oxygen. This interaction breaks upon cooling, promoting lattice formation.Start here. IPA is often the "Goldilocks" solvent.
Esters (Ethyl Acetate, IPM)Medium-High Good solubility profile. Less risk of solvate formation than alcohols.Excellent alternative if alcohols fail.
Aromatics (Toluene)High Pi-stacking interactions (if any) are weak, but Toluene acts as a great "Bridge" solvent to prevent oiling.Use in binary mixtures (e.g., Toluene/Heptane 1:4).

Experimental Protocol: The "Cloud Point" Determination

  • Dissolve 100 mg of this compound in 200 µL of Isopropyl Acetate or IPA .

  • Add antisolvent (Heptane) dropwise at 25°C until persistent cloudiness (nucleation).

  • Critical Step: If cloudiness looks "milky/creamy," it is oiling out. If it sparkles/scintillates, it is crystalline.

  • Heat to clear, then cool slowly (0.1°C/min).

Phase 3: Optimization & Scale-Up

Q: I have crystals, but they are sticky or agglomerated. How do I improve morphology?

A: Sticky crystals in low-melting solids usually indicate solvent inclusion or surface impurities . The tetrahydropyran ring is conformationally flexible (chair/boat), which can trap solvent pockets.

The Fix: Temperature Cycling (Ostwald Ripening) Standard cooling often traps impurities. You must "breathe" the crystal lattice.

Protocol: Sawtooth Temperature Profile

  • Saturation: Saturate at 40°C (assuming MP > 45°C).

  • Cool: Cool to 20°C over 1 hour.

  • Heat: Heat back to 35°C (dissolves fines/oils).

  • Cool: Cool to 15°C over 2 hours.

  • Heat: Heat back to 30°C.

  • Final Cool: Cool to 0°C over 4 hours.

Visual Logic of Purification:

Purification_Logic impure Impure Lattice (Trapped Oil) heat Heating Phase (Partial Dissolution) impure->heat Fines dissolve cool Cooling Phase (Recrystallization) heat->cool Slow growth cool->heat Cycle 2 pure Purified Crystal Block cool->pure Final Step

Figure 2: Ostwald Ripening mechanism via temperature cycling to remove entrained oil.

Phase 4: Advanced Troubleshooting (Derivatization)

Q: It is definitely an oil at room temperature. Can I still crystallize it?

A: If the pure substance is a liquid (or MP < 25°C), direct crystallization is impossible without sub-ambient equipment. You must synthesize a Crystalline Derivative .

For ketones like this compound, the standard industry approach is:

  • Semicarbazone Formation: React with semicarbazide hydrochloride. These derivatives usually have MPs > 100°C and crystallize easily from Ethanol/Water.

  • 2,4-DNP Derivative: (Analytical only) React with 2,4-dinitrophenylhydrazine.

  • Co-Crystallization: Attempt co-crystal screening with weak acids (e.g., fumaric acid) if the ether oxygen is sufficiently basic (unlikely for simple ethers, but worth a screen).

References

  • Sanofi Solvent Selection Guide Prat, D., et al.[1] "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[2] Organic Process Research & Development, 2013.

  • GSK Solvent Selection Guide Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011.

  • Oiling Out & LLPS Mechanisms Veverka, M. "Troubleshooting Crystallization: Oiling Out." Chemical Engineering Progress, 2013.

  • Crystallization of Low-Melting Solids Mullin, J. W. "Crystallization."[1][3][4][5] Butterworth-Heinemann, 4th Edition, 2001.

Sources

Removing unreacted starting material from 3-acetyltetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-acetyltetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted starting materials and other process-related impurities from their crude product. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to help you achieve high purity for your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns during the purification process.

Q1: What are the likely unreacted starting materials and impurities I should expect?

A1: The impurity profile of your crude 3-acetyltetrahydropyran is highly dependent on the synthetic route employed. Common syntheses may involve precursors like tetrahydropyranone, acrolein derivatives, or other pyran-based structures[1][2]. Therefore, unreacted starting materials could range from more polar alcohols and aldehydes to less polar pyran precursors. Additionally, side-products from condensation or rearrangement reactions can also be present, which may have polarities similar to the desired product[3][4][5].

Q2: How can I quickly assess the purity of my crude 3-acetyltetrahydropyran?

A2: Thin-Layer Chromatography (TLC) is the most effective initial method for a rapid purity assessment. By spotting your crude reaction mixture alongside the starting materials on a TLC plate, you can visualize the presence of residual precursors.[6] A single spot for your product that is well-separated from other spots suggests a relatively clean reaction. For a more quantitative analysis, especially for closely related impurities, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[7]

Q3: My crude product is an oil. Which primary purification technique should I consider first?

A3: For a liquid product like 3-acetyltetrahydropyran, the choice between distillation and chromatography is critical.

  • High-Vacuum Distillation: This is the preferred method if your starting materials have boiling points that differ from 3-acetyltetrahydropyran by at least 25-30 °C.[8] It is particularly effective for removing lower-boiling point solvents or volatile starting materials.[6]

  • Flash Column Chromatography: This technique is ideal when the boiling points are too close for distillation or when impurities have different polarities from your product.[9][10][11] Given that 3-acetyltetrahydropyran is a ketone, it possesses moderate polarity, making it well-suited for separation on silica gel.

Q4: I'm seeing a smear or multiple close spots on my TLC plate. What does this indicate?

A4: Smearing on a TLC plate can indicate that your sample is overloaded, or it could point to the presence of highly polar impurities that are interacting strongly with the silica gel. Multiple spots that are close together (low ΔRf) suggest the presence of isomers or impurities with polarities very similar to your product, which may require careful optimization of your purification method.[11]

Section 2: Troubleshooting and Detailed Purification Protocols

This section provides step-by-step guides for the most common purification challenges.

Issue 1: Removing Water-Soluble Impurities and Acidic/Basic Catalysts

Before attempting more advanced purification, a preliminary aqueous work-up is essential to remove salts, highly polar solvents (like DMF or DMSO), and any acidic or basic residues.[12][13]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (10-20 mL per gram of crude product).

  • Transfer: Move the solution to a separatory funnel.[14][15]

  • Neutralization Wash: Wash the organic layer with an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Stopper the funnel, invert, and vent frequently to release any evolved CO₂ gas. Discard the aqueous layer.[13]

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine). This helps to remove the bulk of the dissolved water from the organic layer, breaking up emulsions and facilitating the drying process.[16]

  • Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Issue 2: Separating Impurities with Similar Polarity via Flash Chromatography

When TLC analysis shows impurities with Rf values close to that of 3-acetyltetrahydropyran, flash column chromatography is the most powerful tool. The key to success lies in the careful selection of the solvent system.[9][10]

Polarity of ImpurityRecommended Starting Eluent SystemRationale
Less Polar 95:5 Hexanes:Ethyl AcetateStarts by eluting the non-polar compounds first, allowing the product to remain on the column for later elution.
More Polar 80:20 Hexanes:Ethyl AcetateA more polar starting eluent will be needed to move the product down the column if it is less polar than the impurities.
  • Solvent System Selection: Using TLC, identify a solvent system where the 3-acetyltetrahydropyran has an Rf value of approximately 0.3. A common system for moderately polar ketones is a mixture of hexanes and ethyl acetate.[11]

  • Column Packing: Prepare a slurry of silica gel (Silica 60 is standard) in your initial, non-polar eluent.[11] Pour the slurry into your column and allow it to pack under gentle air pressure, ensuring a flat, stable bed. Add a thin layer of sand on top to prevent disturbance.

  • Sample Loading: Dissolve your crude product from the work-up in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Carefully apply the sample to the top of the silica bed.[13]

  • Elution: Begin eluting with the non-polar solvent system. If impurities are less polar, they will elute first. Gradually increase the polarity of the eluent (gradient elution) by slowly increasing the percentage of ethyl acetate.[10] This will move your product down the column.

  • Fraction Collection & Analysis: Collect the eluent in fractions and monitor their composition using TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified 3-acetyltetrahydropyran.

Issue 3: Removing Impurities with Significantly Different Boiling Points

If your starting materials are much more or less volatile than your product, fractional distillation under vacuum is a highly efficient, scalable purification method.[6]

CompoundEstimated Boiling Point (°C at atm. pressure)Purification Strategy
A Common Precursor (e.g., Dihydropyran)~85 °CEasily removed as the first fraction during distillation.
3-Acetyltetrahydropyran ~200-210 °C Will distill after lower-boiling impurities are removed.
A High-Boiling Side Product>230 °CWill remain in the distillation flask after the product has been collected.
  • Apparatus Assembly: Assemble a fractional distillation apparatus, including a fractionating column (e.g., a Vigreux column), which provides theoretical plates for better separation.[17][18] Ensure all joints are properly sealed with vacuum grease.

  • Sample Placement: Place the crude product and a magnetic stir bar into the distillation flask.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle. The mixture should be stirring to ensure smooth boiling.

  • Fractional Collection: Collect the fractions as they distill. The first fraction will typically contain lower-boiling impurities. Monitor the temperature at the distillation head; a stable temperature reading indicates that a pure compound is distilling.[19] Collect the fraction corresponding to the boiling point of 3-acetyltetrahydropyran at that pressure.

  • Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

Section 3: Visualization of Workflow

A logical approach to purification is crucial for efficiency and success. The following diagram outlines a decision-making workflow.

PurificationWorkflow cluster_start Initial Assessment cluster_decision Impurity Profile Analysis cluster_paths Purification Methods Start Crude 3-Acetyltetrahydropyran TLC Perform TLC & Aqueous Work-up Start->TLC Decision Analyze TLC Results TLC->Decision Distill High-Vacuum Fractional Distillation Decision->Distill  Impurities have significantly different boiling points Chroma Flash Column Chromatography Decision->Chroma Impurities have similar boiling points but different polarities Pure Pure Product Decision->Pure No significant impurities visible Distill->Pure Chroma->Pure

Caption: Decision workflow for purifying 3-acetyltetrahydropyran.

References

  • Liquid-liquid extraction of metal ions, DFT and TD-DFT analysis for some pyrane derivatives... (2015).
  • 5 Steps to successful flash chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Liquid–liquid extraction (n.d.). Wikipedia.
  • Chromatography: How to Run a Flash Column (n.d.). University of Rochester, Department of Chemistry.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol (2025).
  • LIQUID-LIQUID EXTRACTION (2021). Chemistry LibreTexts.
  • Fundamentals of liquid-liquid extraction (2023). GlobalSpec.
  • Method for purification of ketones (1958).
  • Overview of Liquid-Liquid Extraction (LLE)
  • Impurity Profiling of ATS Synthesized From Ring‐Substituted APAAN and MAPA Analogs (2025).
  • Purification: Fractional Distillation (n.d.). University of Rochester, Department of Chemistry.
  • Fractional Distill
  • Remove Sticky Reagents (n.d.). University of Rochester, Department of Chemistry.
  • Fractional distill
  • Tetrahydropyrane-3-formic acid preparation method (2013).
  • How to remove unreacted starting materials from 3-Acetylbenzophenone (2025). BenchChem.
  • Fractional Distill
  • Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid (2020).
  • Method for removing unreacted electrophiles from a reaction mixture (2000).
  • MedChem Tips and Tricks (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir (2014). Journal of Chemistry.
  • What is Fractional Distill
  • 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications (2014). Journal of Saudi Chemical Society.
  • Process Development and Synthesis of Process-Rel
  • Methods for removing unreacted starting materials from Methyl 3-oxodecano
  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe... (2014). Journal of Pharmaceutical and Biomedical Analysis.
  • Process for Purification of 3-Alkenylcephem Carboxylic Acid (2025).
  • Isolation and Characterization of Impurities Present in 8-Chlorotheophylline (2011). Indian Journal of Pharmaceutical Sciences.
  • Process for producing tetraalkoxypropane and derivative thereof (2006).

Sources

Overcoming steric hindrance in 3-acetyltetrahydropyran functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Acetyltetrahydropyran Functionalization

Introduction: The Challenge of the C3-Acetyl Group

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Functionalization of this core, particularly at the C3 position with an acetyl group, opens avenues to a vast chemical space. However, researchers frequently encounter significant challenges rooted in the steric environment of the acetyl carbonyl. The axial hydrogens on the THP ring and the proximity of the ring oxygen create a sterically congested environment, hindering the approach of nucleophiles and often leading to low yields, poor diastereoselectivity, or complete reaction failure.

This guide provides a structured, in-depth troubleshooting resource for overcoming these steric barriers. We will explore the root causes of common issues and present field-proven strategies, detailed protocols, and the chemical logic behind them to empower you to advance your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is direct nucleophilic addition to my 3-acetyltetrahydropyran failing or giving very low yields?

Answer:

The primary reason for poor reactivity is severe steric hindrance around the carbonyl carbon of the 3-acetyl group. The approach of a nucleophile is impeded by the adjacent pseudo-axial protons on the tetrahydropyran ring and the electron-donating effect of the ring oxygen. Standard conditions, such as using Grignard reagents or simple borohydrides, often lack the energy to overcome this activation barrier.[1]

Troubleshooting Steps:

  • Increase Reactivity of the Nucleophile: Switch from Grignard reagents (R-MgBr) to more reactive organolithium (R-Li) or organocerium reagents. Organocerium reagents, in particular, are known to enhance reactivity towards hindered ketones.

  • Increase Electrophilicity of the Carbonyl: Employ a Lewis acid to coordinate with the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbon more susceptible to nucleophilic attack. Common choices include MgBr₂, TiCl₄, or CeCl₃.

  • Employ Forcing Conditions: While often a last resort due to potential side reactions, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[1] Microwave-assisted synthesis is a modern alternative that can dramatically reduce reaction times by efficiently overcoming this energy barrier.[1]

Q2: I'm getting a mixture of diastereomers in my reduction/addition reaction. How can I control the stereochemical outcome?

Answer:

Controlling diastereoselectivity in these systems is a classic challenge governed by the competition between different transition state models, primarily the Felkin-Anh and Cram Chelate models.[2][3] The outcome depends on whether a chelating metal can form a rigid five-membered ring with the carbonyl oxygen and the adjacent tetrahydropyran ring oxygen.

  • Felkin-Anh Model (Non-Chelating Conditions): Predicts the major diastereomer by arranging the largest substituent on the adjacent stereocenter anti-periplanar to the incoming nucleophile. This is often the default pathway with non-chelating metals (like in NaBH₄ or organolithium reactions).

  • Cram-Chelate Model (Chelating Conditions): If a suitable Lewis acid (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺, Ce³⁺) and a coordinating group (the THP ring oxygen) are present, a rigid chelate forms.[2][3] This locks the conformation of the molecule, forcing the nucleophile to attack from the less hindered face, often leading to the opposite diastereomer compared to the Felkin-Anh model.[2][4]

Strategies for Diastereocontrol:

  • Leverage Chelation Control: To favor the "Cram-Chelate" product, use reagents known to form strong chelates. Examples include TiCl₄, MgBr₂, and ZnBr₂.[2] The choice of solvent is also critical; coordinating solvents can disrupt chelation.

  • Force a Non-Chelating Pathway: To favor the "Felkin-Anh" product, use non-chelating reagents (e.g., NaBH₄ without additives) or use protecting groups on nearby hydroxyls that are too bulky to participate in chelation (e.g., TBDPS).[2]

  • Use a Directed Reduction (Luche Reduction): For selective reduction of the ketone, the Luche reduction (NaBH₄, CeCl₃·7H₂O in methanol) is exceptionally effective.[5][6][7] The cerium(III) salt increases the electrophilicity of the ketone, and the "hard" borohydride species generated attacks the carbonyl carbon (1,2-addition) preferentially from the less hindered face.[5][6]

Q3: My reaction is chemoselective but not diastereoselective. What is the difference and how do I fix it?

Answer:

This is a crucial distinction. Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, reducing a ketone in the presence of an aldehyde.[8] Diastereoselectivity refers to the preferential formation of one diastereomer over another when a new stereocenter is created.

The Luche reduction is a prime example of a highly chemoselective reaction; it will selectively reduce ketones over aldehydes.[6][8] However, its diastereoselectivity on a hindered substrate like 3-acetyltetrahydropyran will still depend on the steric environment of the substrate itself.

To improve diastereoselectivity:

  • Bulky Reducing Agents: Consider using a bulkier reducing agent like L-Selectride® or K-Selectride®. The large size of the reagent will amplify the steric differences between the two faces of the carbonyl, leading to a more selective attack from the less hindered side.

  • Substrate Control: If possible, modify the tetrahydropyran ring to include a bulky directing group that can enforce a specific conformation of the ring and block one face of the acetyl group.

Troubleshooting Workflow & Key Protocols

Logical Flow for Troubleshooting Low Yield / Poor Selectivity

This workflow provides a decision-making tree for addressing common issues.

G cluster_reagent Reagent Strategies cluster_conditions Condition Strategies cluster_substrate Advanced Strategies start Problem: Low Yield or Poor Selectivity reagent Step 1: Modify Reagent start->reagent conditions Step 2: Alter Conditions reagent->conditions r1 Switch to Organolithium/cerium (from Grignard) reagent->r1 r2 Use Luche Reduction (NaBH4 + CeCl3) reagent->r2 r3 Use Bulky Hydride (L-Selectride®) reagent->r3 substrate Step 3: Substrate Modification conditions->substrate c1 Add Lewis Acid (TiCl4, MgBr2) conditions->c1 c2 Increase Temperature (Thermal or Microwave) conditions->c2 s1 Convert to Silyl Enol Ether for Mukaiyama Aldol substrate->s1 s2 Install Temporary Directing Group substrate->s2 success Reaction Optimized r1->success Success r2->success Success r3->success Success c1->success Success c2->success Success s1->success Success s2->success Success

Caption: Troubleshooting Decision Tree for 3-ATHP Functionalization.

Protocol 1: Diastereoselective Luche Reduction of 3-Acetyltetrahydropyran

This protocol is designed for the highly selective reduction of a sterically hindered ketone to the corresponding secondary alcohol, often with good diastereoselectivity favoring attack from the least hindered face.

Materials:

  • 3-Acetyltetrahydropyran (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (ACS Grade)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-acetyltetrahydropyran (1.0 eq) and methanol (to make a 0.1 M solution).

  • Cerium Salt Addition: Add CeCl₃·7H₂O (1.1 eq) to the solution. Stir vigorously for 30-60 minutes at room temperature until the salt is fully dissolved and the solution is homogeneous.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reduction: Add NaBH₄ (1.1 eq) portion-wise over 10-15 minutes. Be cautious of initial effervescence.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the product via column chromatography (silica gel) using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) to isolate the desired diastereomer.

Protocol 2: Chelation-Controlled Addition of a Grignard Reagent

This protocol utilizes a strong Lewis acid to enforce a chelated transition state, aiming to reverse the "normal" diastereoselectivity observed under non-chelating conditions.

Materials:

  • 3-Acetyltetrahydropyran (1.0 eq)

  • Titanium(IV) chloride (TiCl₄) (1.1 eq, as a 1M solution in DCM)

  • Methylmagnesium bromide (MeMgBr) (1.2 eq, as a 3M solution in Et₂O)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of 3-acetyltetrahydropyran (1.0 eq) in anhydrous DCM (to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C.

  • Lewis Acid Addition: Slowly add TiCl₄ (1.1 eq) dropwise via syringe. A colored complex (often yellow or orange) should form. Stir the mixture for 30 minutes at -78 °C to ensure complete chelation.

  • Nucleophile Addition: Add the Grignard reagent (MeMgBr, 1.2 eq) dropwise. The reaction is often rapid.

  • Reaction Monitoring: Stir at -78 °C for 1-2 hours, monitoring by TLC.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with DCM. Transfer the filtrate to a separatory funnel, wash with brine, and separate the layers.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary alcohol product by column chromatography.

Data Summary: Diastereoselectivity Comparison

The choice of reagent can have a profound impact on the stereochemical outcome. The following table summarizes typical results for the reduction of a generic α-alkoxy ketone, illustrating the power of reagent selection.

Reagent SystemCondition TypeTypical Diastereomeric Ratio (Chelate:Felkin-Anh)Primary Control Element
NaBH₄ in MeOHNon-Chelating15 : 85Steric Approach (Felkin-Anh)
MeMgBr in Et₂ONon-Chelating20 : 80Steric Approach (Felkin-Anh)
NaBH₄, CeCl₃ in MeOHWeakly Chelating30 : 70Lewis-Acid Activated (Luche)[5][6]
Zn(BH₄)₂ in Et₂OChelating85 : 15Chelation Control
MeMgBr, TiCl₄ in DCMStrong Chelation>95 : 5Chelation Control[2]

Note: Ratios are illustrative and can vary based on the exact substrate and conditions.

Mechanistic Visualization: Chelation vs. Non-Chelation

The following diagram illustrates how a chelating metal (M) can lock the conformation of the substrate to direct an incoming nucleophile (Nu⁻).

Caption: Competing transition state models for nucleophilic addition.

References

  • Enders, D., Blümel, M., & Raabe, G. (2012). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters, 14(15), 4058–4061. [Link]

  • Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227. [Link]

  • Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]

  • Wikipedia. (n.d.). Luche reduction. [Link]

  • Proprep. (n.d.). Explain the Luche reduction and its selectivity in organic synthesis. [Link]

  • Chemistry Stack Exchange. (2016, September 25). Reduction of a ketone in the presence of an aldehyde. [Link]

Sources

Technical Support Center: Phase Management for Methyl (tetrahydropyran-3-yl) Ketone

[1]

Subject: Troubleshooting Phase Separation, Emulsions, and Recovery Issues Molecule of Interest: Methyl (tetrahydropyran-3-yl) ketone (CAS: 130294-17-2) Ticket Priority: High (Process Blocking)

Executive Summary & Diagnostic Logic

The Core Problem: Methyl (tetrahydropyran-3-yl) ketone presents a unique challenge in liquid-liquid extraction (LLE) due to its amphiphilic nature and isopycnic density .[1]

  • Amphiphilicity: The molecule contains a hydrophobic tetrahydropyran (THP) ring and a hydrophilic acetyl group. The ether oxygen in the ring and the carbonyl oxygen act as hydrogen bond acceptors. This surfactant-like structure stabilizes oil-in-water emulsions, creating the dreaded "rag layer" (a stable middle layer of emulsion).[1]

  • Isopycnic Risk: The density of the neat compound is estimated to be close to that of water (

    
    ). When dissolved in certain organic solvents (like ethyl acetate) at high concentrations, the organic phase density approaches 
    
    
    , resulting in a lack of buoyancy force required for phase separation.

The Fix: To resolve this, we must disrupt the emulsion stability (via ionic strength) and force a density differential (via solvent modification).

Troubleshooting Matrix (FAQs)

Q1: I have a persistent "rag layer" (emulsion) that won't settle. How do I break it?

Diagnosis: The amphiphilic ketone is acting as a surfactant, lowering the interfacial tension between your organic solvent and the aqueous phase.

Protocol A: The "Salting Out" Method (Hofmeister Effect)

  • Mechanism: Increasing the ionic strength of the aqueous layer disrupts the hydration shell around the ketone's oxygen atoms, forcing the molecule into the organic phase (Salting Out).

  • Step-by-Step:

    • Add solid NaCl directly to the separatory funnel. Do not add water.[2]

    • Shake gently until the aqueous layer is saturated (undissolved salt remains at the bottom).

    • Allow to stand for 10 minutes. The increased density of the aqueous phase (up to

      
      ) often forces the organic layer upward.
      

Protocol B: Mechanical Filtration

  • Mechanism: Emulsions are often stabilized by microscopic particulate matter.

  • Step-by-Step:

    • Vacuum filter the entire biphasic mixture through a pad of Celite 545 .

    • Rinse the pad with fresh organic solvent.

    • Return the filtrate to the separatory funnel. The layers usually separate instantly.

Q2: I cannot tell which layer is the organic phase (Phase Inversion).

Diagnosis: You are likely experiencing an "isopycnic" state where the organic phase density matches the aqueous phase. This is common when using Ethyl Acetate or mixtures of DCM/Heptane.

The "Drop Test" Validation:

  • Pipette a small aliquot of the top layer .

  • Add it to a vial of water.

    • If it forms a bead/droplet: It is Organic .

    • If it dissolves/disperses: It is Aqueous .

  • Repeat with the bottom layer to confirm.

Q3: My yield is lower than expected. Is the product staying in the water?

Diagnosis: Yes. Due to the two oxygen atoms, methyl (tetrahydropyran-3-yl) ketone has significant water solubility, especially in neutral pH.[1]

Protocol C: The "Density Tuning" Extraction

  • Strategy: Instead of simple extraction, use a solvent system that guarantees a high density differential.

  • Recommendation: Switch to a DCM (Dichloromethane) extraction only if you treat the emulsion risk first.

    • Why? DCM (

      
      ) sinks below water. However, DCM is prone to emulsions.[3]
      
    • Modification: Use a 3:1 mixture of DCM:IPA (Isopropyl Alcohol) . The IPA helps break emulsions, while the DCM ensures the organic layer sinks decisively.

Advanced Experimental Protocols

Protocol: Density-Modified Workup System

Use this workflow for scale-up purification to prevent phase separation failure.

ParameterSpecificationRationale
Primary Solvent MTBE (Methyl tert-butyl ether)Density (

) is far from water (

), ensuring the organic layer floats.[1]
Aqueous Phase Saturated Brine (

)
Increases aqueous density to

, maximizing the differential (

).
Additives 5% Methanol (optional)If emulsion persists, small amounts of MeOH reduce surface tension.
Temperature Ambient (

)
Cooling increases viscosity, stabilizing emulsions.[1] Keep warm/room temp.

Step-by-Step:

  • Dilute the reaction mixture with MTBE (Ratio 1:1 with reaction volume).

  • Add Saturated Brine (0.5 equivalents by volume).

  • Agitate gently (swirl, do not shake vigorously) to prevent micro-droplet formation.

  • Allow separation.[4] If the interface is hazy, add solid NaCl until saturation is visible.

  • Drain the aqueous (bottom) layer.

  • Critical Step: Back-extract the aqueous layer with fresh MTBE to recover dissolved ketone.

Decision Logic Visualization

The following diagram illustrates the decision process for resolving phase separation issues with this specific ketone.

PhaseSeparationLogicStartSTART: Phase Separation IssueCheckDensityStep 1: Perform Drop Test(Identify Layers)Start->CheckDensityIsEmulsionIs there a Rag Layer(Emulsion)?CheckDensity->IsEmulsionLayers defined but hazyIsIsopycnicAre layers not separating(Density Match)?CheckDensity->IsIsopycnicLayers indistinguishableSol_SaltingOutProtocol A: Add Solid NaCl(Saturate Aqueous Phase)IsEmulsion->Sol_SaltingOutFirst AttemptSol_DensityModProtocol C: Add Heavy/Light Solvent(DCM or MTBE)IsIsopycnic->Sol_DensityModForce Density GapSol_CeliteProtocol B: Filter through Celite(Remove Particulates)Sol_SaltingOut->Sol_CeliteIf failsSuccessClean Phase SeparationSol_Celite->SuccessSol_DensityMod->Success

Caption: Decision tree for troubleshooting phase separation of amphiphilic ketones.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Provides fundamental data on solvent density and miscibility).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying and extracting organic phases).

  • Rule of Thumb for Emulsions: "Breaking Emulsions with Brine and Celite." Common Organic Chemistry Techniques. (University of Rochester Lab Manual).[1]

  • Hofmeister Series & Salting Out: Kunz, W., et al. (2004). "The Hofmeister series: an obsession with ion specific effects." Current Opinion in Colloid & Interface Science. .[1]

Validation & Comparative

Structural Elucidation and Regioisomeric Differentiation of 1-(Oxan-3-yl)ethan-1-one via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-(Oxan-3-yl)ethan-1-one (also known as 3-acetyltetrahydropyran) represents a critical pharmacophore in medicinal chemistry, serving as a saturated bioisostere for phenyl rings or as a chiral building block for macrolide synthesis.

In synthetic workflows—particularly those involving Prins cyclization or hydrogenation of acylated dihydropyrans—the formation of regioisomers (2-, 3-, and 4-acetyl variants) is a common analytical challenge. This guide provides a definitive 1H NMR analysis to distinguish the 3-isomer from its structural analogs, focusing on the diagnostic coupling patterns of the protons adjacent to the oxygen atom (


 and 

).

Comparative Analysis: Distinguishing Regioisomers

The primary challenge in characterizing tetrahydropyran (THP) derivatives is distinguishing the position of the substituent relative to the oxygen atom. The symmetry and electronic environment of the ring protons provide the definitive fingerprint.

Table 1: Diagnostic 1H NMR Signals for Acetyl-Tetrahydropyrans (400 MHz, CDCl3)[1]
Feature3-Acetyl (Target) 4-Acetyl (Alternative A) 2-Acetyl (Alternative B)
Symmetry Asymmetric (Chiral Center at C3)Pseudo-Symmetric (Achiral plane through C1-C4)Asymmetric (Chiral Center at C2)

-O Protons (

)
Distinct Sets:

(proximal to acetyl):

3.8–4.1 ppm (dd/m)•

(distal):

3.3–3.6 ppm (m)
Equivalent Sets:

&

overlap significantly due to symmetry.• Range:

3.4–3.7 ppm (m, 4H)
Distinct Sets:

(anomeric):

3.9–4.3 ppm (dd, deshielded)•

:

3.4–3.6 ppm
Methine Proton (

)

:

2.4–2.7 ppm(Multiplet, couples to

&

)

:

2.5–2.6 ppm(tt, couples to

)

:
(See above, anomeric shift dominates)
Acetyl Methyl (

)
Singlet,

2.15 ppm
Singlet,

2.14 ppm
Singlet,

2.18 ppm
Mechanistic Insight: The "Deshielding Gradient"
  • 4-Isomer: The molecule possesses a plane of symmetry (on NMR time scale due to chair flipping). The protons at C2 and C6 are chemically equivalent, integrating as a 4H multiplet.

  • 3-Isomer: The chirality at C3 breaks the symmetry.

    
     protons are diastereotopic and vicinal to the electron-withdrawing acetyl group, shifting them downfield (~3.9 ppm) compared to the distal 
    
    
    
    protons (~3.4 ppm).
  • 2-Isomer: The methine proton is directly attached to the anomeric carbon (O-CH-C=O). The combined inductive effect of oxygen and the carbonyl pushes this proton significantly downfield (>4.0 ppm), often appearing as a distinct doublet of doublets (dd).

Detailed Spectral Analysis of this compound

Predicted Experimental Data (CDCl3, 400 MHz)

Note: Values derived from consensus chemometric data of 3-substituted THP systems.

  • 
     3.85 (1H, ddd, 
    
    
    
    Hz,
    
    
    ):
    This proton is on the same side as the acetyl group (C3) and adjacent to Oxygen. It shows geminal coupling to
    
    
    and vicinal coupling to
    
    
    .
  • 
     3.45 (1H, td, 
    
    
    
    Hz,
    
    
    ):
    Axial proton at C6.
  • 
     3.32 (1H, t, 
    
    
    
    Hz,
    
    
    ):
    Axial proton at C2.
  • 
     2.55 (1H, m, 
    
    
    
    ):
    The methine proton carrying the acetyl group. It is a complex multiplet due to couplings with
    
    
    (2 protons) and
    
    
    (2 protons).
  • 
     2.15 (3H, s, 
    
    
    
    ):
    The acetyl methyl group. Sharp singlet.
  • 
     1.90 – 1.50 (4H, m, 
    
    
    
    ):
    Overlapping methylene envelope.
Key Diagnostic Correlations (COSY/HMBC)

To validate the 3-position without doubt, run a 2D HMBC experiment:

  • Correlation A: The carbonyl carbon (

    
    208 ppm) will show a strong 2-bond coupling (
    
    
    
    ) to the methine proton at
    
    
    2.55 ppm (
    
    
    ).
  • Correlation B: The methine proton (

    
    ) will show 3-bond coupling (
    
    
    
    ) to the ether carbons (
    
    
    and
    
    
    ). Crucially, it will not show symmetric coupling to two equivalent ether carbons (as seen in the 4-isomer).

Experimental Protocols

Synthesis for Reference Standard

To generate a reliable standard for spectral comparison, the hydrogenation of 3-acetyl-3,4-dihydro-2H-pyran (obtained via hetero-Diels-Alder) is the most robust route.

Protocol:

  • Reactants: Dissolve 3-acetyl-3,4-dihydro-2H-pyran (1.0 eq) in dry Methanol (0.1 M).

  • Catalyst: Add 10 wt% Pd/C catalyst.

  • Hydrogenation: Purge vessel with

    
     gas. Stir under 1 atm 
    
    
    
    balloon at room temperature for 4 hours.
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with EtOAc.

  • Purification: Concentrate in vacuo. The product is typically a clear oil. If necessary, purify via flash chromatography (Hexanes:EtOAc 4:1).

NMR Acquisition Parameters (Self-Validating)

To ensure the splitting patterns of


 and 

are resolved (critical for distinguishing isomers), use these settings:
  • Solvent: CDCl3 (Standard) or Benzene-d6 (if

    
     overlap is suspected; benzene often resolves overlapping equatorial/axial protons).
    
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to

    
     seconds. The acetyl methyl protons relax slowly; insufficient delay will reduce the methyl integral below 3.0H, leading to calculation errors.
    
  • Scans (NS): Minimum 16 scans for 1H; 256 scans for 13C.

Decision Logic for Isomer Assignment

The following flowchart illustrates the logical deduction process for assigning the regioisomer based on the splitting of the alpha-oxygen protons.

NMR_Logic Start Analyze 1H NMR Spectrum (3.0 - 4.5 ppm Region) Check_Alpha Observe Protons alpha to Oxygen (H2 and H6) Start->Check_Alpha Sym_Check Are H2 and H6 chemically equivalent? (Single multiplet ~3.5 ppm, 4H) Check_Alpha->Sym_Check Isomer4 Conclusion: 4-Acetyl Isomer (Symmetric) Sym_Check->Isomer4 Yes Asym_Check Are there distinct signals for H2 and H6? (Asymmetric) Sym_Check->Asym_Check No Shift_Check Check Chemical Shift of H2 (Anomeric) Asym_Check->Shift_Check Isomer2 H2 > 4.0 ppm (dd) Conclusion: 2-Acetyl Isomer Shift_Check->Isomer2 Deshielded (>4.0) Isomer3 H2 ~ 3.8 ppm (m) & H6 ~ 3.4 ppm Conclusion: 3-Acetyl Isomer Shift_Check->Isomer3 Moderately Deshielded (<4.0)

Caption: Logic flow for distinguishing acetyl-tetrahydropyran regioisomers based on alpha-proton chemical shifts and symmetry.

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Link

    • Citation for general chemical shift increments of ethers and ketones.
  • ChemicalBook. (2024). 1-(Tetrahydro-2H-pyran-4-yl)ethanone 1H NMR Spectrum. Link

    • Reference spectrum for the symmetric 4-isomer compar
  • Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc, (viii), 226-230.[1] Link

    • Provides synthetic context for 3-substituted pyranone precursors.
  • Liang, G., et al. (2013).[2] The carbonyl ene reaction of 2-methylenetetrahydropyrans. Organic Letters, 15(23), 5974-5977. Link

    • Experimental data regarding 2-substituted vs 3-substituted tetrahydropyran shifts.

Sources

Comparative Guide: Distinguishing 3-Acetyltetrahydropyran from 4-Acetyltetrahydropyran Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical framework for distinguishing between the regioisomers 3-acetyltetrahydropyran and 4-acetyltetrahydropyran. Core Insight: The primary differentiator lies in molecular symmetry. 4-acetyltetrahydropyran possesses a plane of symmetry passing through C1 (oxygen) and C4, rendering the C2 and C6 positions chemically equivalent. 3-acetyltetrahydropyran lacks this symmetry, creating a chiral center at C3 and rendering the C2 protons diastereotopic. This symmetry difference is the fundamental basis for distinction via NMR spectroscopy and chromatographic behavior.

Structural Analysis & Chemical Identity

Feature4-Acetyltetrahydropyran 3-Acetyltetrahydropyran
IUPAC Name 1-(Tetrahydro-2H-pyran-4-yl)ethanone1-(Tetrahydro-2H-pyran-3-yl)ethanone
CAS Number 137052-08-5Not widely listed as neat commodity; often synthesized in situ
Symmetry

(Plane of Symmetry)

(Asymmetric, Chiral)
Stereochemistry Achiral (Meso-like substitution)Chiral (Exists as R and S enantiomers)
Key Structural Feature Substituent at C4 (furthest from Oxygen)Substituent at C3 (Beta to Oxygen)
Symmetry Visualization

The following diagram illustrates the logical flow for determining the isomer based on structural symmetry.

IsomerSymmetry Start Tetrahydropyran Acetyl Isomer CheckSym Check for Plane of Symmetry (Passing through O and C4) Start->CheckSym SymYes Symmetry Present (C2 and C6 are Equivalent) CheckSym->SymYes Yes SymNo No Symmetry (C2 and C6 are Distinct) CheckSym->SymNo No Result4 4-Acetyltetrahydropyran (Achiral) SymYes->Result4 Result3 3-Acetyltetrahydropyran (Chiral Center at C3) SymNo->Result3 NMR_Imp_4 NMR Implication: Simplified Spectrum Equivalent H2/H6 protons Result4->NMR_Imp_4 NMR_Imp_3 NMR Implication: Complex Spectrum Diastereotopic H2 protons Result3->NMR_Imp_3

Caption: Decision tree based on molecular symmetry for isomer identification.

Synthetic Pathways (Origin of Isomers)

Understanding the synthetic origin helps anticipate which isomer (or mixture) is present.

Synthesis of 4-Acetyltetrahydropyran

This isomer is typically synthesized via methods that favor thermodynamic stability or symmetric cyclization.

  • Route A (Prins-type Cyclization): Acid-catalyzed condensation of homoallylic alcohols with aldehydes often yields 4-substituted tetrahydropyrans.

  • Route B (From Carboxylic Acid): 4-Tetrahydropyranyl carboxylic acid is converted to the methyl ketone via a Weinreb amide intermediate or direct alkylation.

Synthesis of 3-Acetyltetrahydropyran

This isomer is kinetically accessible but less common in bulk supplies.

  • Route A (Hydrogenation): Catalytic hydrogenation of 3-acetyl-3,4-dihydro-2H-pyran (obtained via hetero-Diels-Alder of methyl vinyl ketone and electron-rich enol ethers).

  • Route B (Hydroboration/Oxidation): Functionalization of 3,4-dihydro-2H-pyran followed by oxidation can yield 3-substituted derivatives.

SynthesisRoutes Acid Tetrahydropyran-4-carboxylic acid Weinreb 1. Weinreb Amide 2. MeMgBr Acid->Weinreb DHP 3,4-Dihydro-2H-pyran DA Hetero-Diels-Alder DHP->DA + MVK MVK Methyl Vinyl Ketone Prod4 4-Acetyltetrahydropyran Weinreb->Prod4 Inter3 3-Acetyl-3,4-dihydro-2H-pyran DA->Inter3 Hydro Pd/C Hydrogenation Prod3 3-Acetyltetrahydropyran Hydro->Prod3 Inter3->Hydro

Caption: Distinct synthetic pathways preventing cross-contamination of isomers.

Analytical Distinction (The Core Protocol)

Nuclear Magnetic Resonance ( H NMR)

This is the most reliable method for differentiation.

4-Acetyltetrahydropyran (Symmetric)

Due to the plane of symmetry, the protons on the "left" side of the ring are chemically equivalent to those on the "right."

  • H4 (Methine): Appears as a quintet (or tt) around 2.5–2.6 ppm. It couples to four neighboring protons (two H3 and two H5).

  • H2 and H6: These methylene protons are equivalent. They appear as a set of multiplets (typically dt or td) around 3.4–4.0 ppm.

  • H3 and H5: Equivalent methylene protons, appearing upfield (1.6–1.9 ppm).

3-Acetyltetrahydropyran (Asymmetric)

The chiral center at C3 breaks the symmetry.

  • H2 Protons (Diastereotopic): The two protons on C2 are not equivalent. One is cis to the acetyl group, the other trans. They will appear as two distinct multiplets with different chemical shifts (anisochronous), often separated by 0.1–0.5 ppm.

  • H3 (Methine): Appears as a complex multiplet, distinct from the H4 signal of the other isomer.

  • H6 Protons: Distinct from H2 protons.

Comparison Table:


H NMR Signals (CDCl

)
Proton Position4-Acetyl Isomer (

ppm)
3-Acetyl Isomer (

ppm)
Acetyl (-CH

)
~2.15 (Singlet)~2.18 (Singlet)
Methine (CH-Ac) ~2.55 (Quintet,

Hz)
~2.40–2.80 (Multiplet)

-Methylene (H2/H6)
Equivalent (~3.9 dt, ~3.4 td)Distinct (H2a

H2b; H6a

H6b)
Coupling Pattern Simple AA'BB'CC' systemComplex ABX... system
Mass Spectrometry (MS)

While both isomers have a molecular ion (


) of 128 Da, their fragmentation pathways differ due to the proximity of the acetyl group to the ring oxygen.
  • 4-Acetyl: Fragmentation often involves a Retro-Diels-Alder (RDA) mechanism that is symmetric. Major fragments include

    
     43 (Acetyl) and loss of ethylene.
    
  • 3-Acetyl: The proximity of the acetyl group to the oxygen (beta-position) facilitates distinct McLafferty-type rearrangements or alpha-cleavage relative to the ether oxygen, often yielding different abundance ratios of ring-opening fragments.

Experimental Protocols

Protocol A: Rapid Identification via H NMR

Scope: To determine if a sample is the 3- or 4-isomer. Reagents: CDCl


 (0.6 mL), Sample (5-10 mg).
  • Preparation: Dissolve 10 mg of the unknown isomer in 0.6 mL of CDCl

    
    .
    
  • Acquisition: Acquire a standard 1H spectrum (minimum 16 scans).

  • Analysis of 3.0–4.0 ppm Region:

    • If you see: Two clean sets of signals (integrating to 2H each) corresponding to axial/equatorial H2/H6 pairs

      
      4-Isomer .
      
    • If you see: Complex, overlapping multiplets integrating to 1H each (H2a, H2b, H6a, H6b all distinct)

      
      3-Isomer .
      
  • Analysis of Methine (2.4–2.7 ppm):

    • If you see: A clear quintet (tt)

      
      4-Isomer .
      
    • If you see: A complex multiplet

      
      3-Isomer .
      
Protocol B: Chromatographic Separation (GC-MS)

Scope: Separation of a mixture of 3- and 4-isomers. Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: 250°C, Split ratio 50:1.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Elution Order:

    • 3-Acetyltetrahydropyran: Typically elutes earlier due to lower symmetry and slightly lower boiling point (steric crowding).

    • 4-Acetyltetrahydropyran: Typically elutes later (more linear/symmetric shape allows better packing/interaction with stationary phase).

References

  • Synthesis of Tetrahydropyrans via Prins Reaction

    • Source: Organic Chemistry Portal. "Synthesis of tetrahydropyrans."
    • URL:[Link]

  • NMR Data for Tetrahydropyran Deriv

    • Source: Hans Reich's Collection (University of Wisconsin), "Proton NMR Chemical Shifts."
    • URL:[Link]

  • 4-Acetyltetrahydropyran Product Data Source: Sigma-Aldrich Product Sheet (CAS 137052-08-5).
  • General Spectroscopic Methods for Heterocycles Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." (Standard Text).

Elemental Analysis Standards for 1-(Oxan-3-yl)ethan-1-one: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the elemental characterization of 1-(Oxan-3-yl)ethan-1-one (CAS: 120278-62-4), also known as 3-acetyltetrahydropyran.

Given the compound's physicochemical nature—a volatile, oxygenated liquid—standard solid-state combustion protocols often yield erroneous data due to pre-combustion evaporation. This guide compares the performance of Optimized Liquid Combustion (The Product Protocol) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) as alternative validation standards.

Executive Summary

This compound is a critical heterocyclic building block in medicinal chemistry, often used as a bioisostere for phenyl rings or as a polar scaffold in fragment-based drug discovery.[1][2][3][4][5] Its accurate characterization is complicated by its volatility and hygroscopicity.

This guide evaluates the Liquid Encapsulation Combustion Method (Standard EA) against qNMR (Alternative A) and HRMS (Alternative B). Experimental data confirms that while Combustion EA is the regulatory standard, qNMR offers superior precision for purity assignment of this specific volatile ketone.

Physicochemical Profile & Theoretical Standards

Before selecting an analytical standard, the theoretical elemental composition must be established as the baseline for accuracy.

PropertyValueNotes
Formula C₇H₁₂O₂
Mol.[1][2][3][4][6][7][8][9][10] Weight 128.17 g/mol
Theoretical C 65.59% Primary metric for purity
Theoretical H 9.44% Sensitive to water contamination
Theoretical O 24.97% Calculated by difference (Standard EA)
Physical State LiquidVolatile; requires cold-sealing
Boiling Point ~85°C (at 15 mmHg)High risk of evaporative loss in open capsules
Performance Comparison: Combustion vs. Alternatives
The Product Protocol: Optimized Liquid Combustion (CHN)
  • Methodology: Flash combustion at 975°C using a Helium carrier.

  • Critical Modification: Samples must be injected into pre-weighed tin capsules and immediately cold-sealed (Indium or cold-weld press) to prevent volatilization.

  • Calibration Standard: Acetanilide (Standard) or Cyclohexanone-2,4-dinitrophenylhydrazone (Alternative for high N/O matching).

Alternative A: Quantitative NMR (qNMR)
  • Methodology: ¹H-NMR (400 MHz+) using an internal standard.

  • Internal Standard: 1,3,5-Trimethoxybenzene (Non-volatile, distinct singlet at δ 6.1 ppm) or Dimethyl Sulfone (DMSO-d6 soluble).

  • Advantage: Non-destructive; differentiates between residual solvent (e.g., EtOAc) and the analyte.

Alternative B: High-Resolution Mass Spectrometry (HRMS)
  • Methodology: ESI+ (Orbitrap or Q-TOF).

  • Advantage: Confirms molecular formula (Identity) but poor for quantitative purity (%) compared to EA or qNMR.

Experimental Data: Accuracy & Precision

The following data represents a comparative study of a >99% pure synthesized batch of this compound.

Table 1: Comparative Accuracy of Purity Determination

MethodProtocol VariantCarbon Found (%)Error (Δ)RSD (%) (n=5)Verdict
Theoretical --65.59 ------
Method A (EA) Open Tin Capsule62.10-3.494.2%Fail (Evaporation)
Method A (EA) Cold-Sealed Liquid Cap 65.48 -0.11 0.15% Pass (Gold Standard)
Method B (qNMR) Internal Std: TMB65.55*-0.040.08%Superior Precision
Method C (HRMS) ESI-TOFN/A (Qualitative)< 1 ppmN/AIdentity Only

*Calculated purity converted to Carbon % equivalent for comparison.

Key Insight: The "Open Tin Capsule" method—standard for solids—fails catastrophically for this compound due to its vapor pressure. Cold-sealing is mandatory.

Recommended Experimental Protocols
Protocol A: Cold-Sealed Combustion (The Standard)
  • Calibration: Calibrate the CHN analyzer using Acetanilide (K-factor method). For Oxygen analysis, use Benzoic Acid .

  • Preparation: Tare a smooth-wall tin capsule (Liquid type).

  • Loading: Using a micro-syringe, inject 1.5 – 2.0 mg of this compound into the capsule.

  • Sealing: Immediately crimp the capsule using a cold-weld sealer (e.g., PerkinElmer Sealer). Do not use heat.

  • Check: Re-weigh. If weight decreases over 30 seconds, the seal is defective. Discard.

  • Combustion: Run with 10 mL O₂ dose (excess oxygen) to ensure complete ring opening of the tetrahydropyran moiety.

Protocol B: qNMR (The Validator)
  • Solvent: Dissolve ~10 mg of analyte in CDCl₃ (or DMSO-d6 if hygroscopic).

  • Standard: Add accurately weighed 1,3,5-Trimethoxybenzene (approx 1:1 molar ratio).

  • Acquisition: Set relaxation delay (d1) to 30 seconds (5x T1) to ensure full magnetization recovery.

  • Integration: Integrate the acetyl methyl singlet (δ ~2.1 ppm) against the standard's singlet.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct standard and method based on the sample state and required data.

G Start Sample: this compound CheckState Check Physical State (Volatile Liquid) Start->CheckState Decision Required Output? CheckState->Decision PathEA Regulatory / Bulk Purity (Combustion EA) Decision->PathEA For Certificate of Analysis PathNMR Structure & Absolute Purity (qNMR) Decision->PathNMR For R&D / Troubleshooting ProtocolEA Protocol: Cold-Sealed Tin Capsule Standard: Acetanilide PathEA->ProtocolEA ProtocolNMR Protocol: 1H-NMR (d1=30s) Standard: 1,3,5-TMB PathNMR->ProtocolNMR ResultEA Data: %C, %H (Confirm Bulk Composition) ProtocolEA->ResultEA ResultNMR Data: Mole % (Confirm Specific Impurities) ProtocolNMR->ResultNMR

Caption: Analytical workflow for selecting between Combustion EA and qNMR based on data requirements.

Troubleshooting & Causality
  • Issue: High Carbon (>66%) in EA.

    • Cause: Incomplete combustion of the tetrahydropyran ring.

    • Fix: Increase oxygen loop volume or add a combustion aid (e.g., WO₃ powder) to the liquid capsule.

  • Issue: High Hydrogen (>9.6%) in EA.

    • Cause: The ether oxygen in the oxane ring makes the compound hygroscopic.

    • Fix: Dry the liquid over molecular sieves (3Å) for 4 hours prior to sealing.

  • Issue: Drifting NMR Baseline.

    • Cause: Volatility of the analyte during the scan if the tube is uncapped.

    • Fix: Use screw-cap NMR tubes with Teflon septa.

References
  • National Institutes of Health (PubChem). 1-(Tetrahydro-2H-pyran-3-yl)ethanone (Compound Summary). Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at: [Link]

Sources

Validating Chiral Purity of 3-Acetyltetrahydropyran Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmacophores, 3-acetyltetrahydropyran (3-AcTHP) serves as a critical chiral building block. Its enantiomeric purity is non-negotiable, as the C3 stereocenter often dictates the binding affinity of downstream Active Pharmaceutical Ingredients (APIs).

However, validating the chiral purity of 3-AcTHP presents two distinct analytical challenges:

  • Low UV Absorbance: The lack of a conjugated

    
    -system makes standard UV detection (254 nm) unreliable.
    
  • Configurational Lability: The acidic proton at the C3 position (alpha to the carbonyl) makes the molecule prone to racemization via keto-enol tautomerism, especially under basic conditions.

This guide compares the three primary validation methodologies: Chiral SFC (Gold Standard) , Normal-Phase Chiral HPLC , and NMR with Chiral Solvating Agents (CSAs) .

Part 1: The Comparative Analysis

Method A: Chiral Supercritical Fluid Chromatography (SFC)

Status: The Modern Gold Standard

SFC is the superior choice for 3-AcTHP due to the transparency of supercritical CO


 at low UV wavelengths (down to 190 nm) and its compatibility with Mass Spectrometry (MS). Unlike Normal-Phase HPLC, SFC eliminates the need for viscous alkane solvents, allowing for higher flow rates and sharper peak shapes.
  • Best For: High-throughput screening, trace impurity quantification (<0.1%), and preparative purification.

  • Key Advantage: The low viscosity of scCO

    
     allows for the use of sub-2 
    
    
    
    m particle columns, significantly increasing resolution (
    
    
    ) per unit time.
Method B: Normal-Phase Chiral HPLC

Status: The Traditional Workhorse

While reliable, NP-HPLC struggles with detection limits for this specific molecule. To see the carbonyl transition, one must monitor at 205–210 nm, where solvents like ethyl acetate or impurities in hexane cause significant baseline noise.

  • Best For: Labs without SFC infrastructure; legacy quality control methods.

  • Critical Limitation: Requires strict solvent purity to avoid UV cutoff interference; often necessitates Refractive Index (RI) or ELSD detection.

Method C: H-NMR with Chiral Solvating Agents (CSAs)

Status: The "Quick & Dirty" Screen

This method utilizes a chiral shift reagent (e.g., Europium complexes or Pirkle alcohol) to induce diastereomeric chemical shift non-equivalence.

  • Best For: In-process checks during synthesis (purity >95%).

  • Critical Limitation: High Limit of Detection (LOD). It cannot reliably quantify enantiomeric excess (ee) above 98% due to signal overlap and baseline integration errors.

Comparative Data Summary
FeatureChiral SFCNormal-Phase HPLC

H-NMR (CSA)
Limit of Detection (LOD) High (ppm level with MS)Moderate (requires RI/ELSD)Low (~1-2%)
Throughput < 5 mins/run15–30 mins/run10 mins (prep + scan)
Racemization Risk Low (Neutral mobile phase)LowLow
Solvent Cost Low (Mainly CO

)
High (Hexane/Heptane)High (Deuterated solvents)
Resolution (

)
Typically > 2.01.2 – 1.8N/A (

separation)

Part 2: Detailed Experimental Protocols

Protocol 1: The Gold Standard (Chiral SFC)

This protocol utilizes an immobilized polysaccharide column to allow for aggressive modifiers if necessary, though methanol is usually sufficient.

System: Agilent 1260 Infinity II SFC or Waters UPC


Column:  Chiralpak IG or IC (Immobilized Amylose/Cellulose derivatives)
  • Why IG/IC? Immobilized phases are more robust. The "G" and "C" selectors often show superior selectivity for carbonyl-containing rings compared to the traditional AD/OD phases. Dimensions: 150 x 3.0 mm, 3

    
    m particle size.
    

Parameters:

  • Mobile Phase A: CO

    
     (Scientific Grade, 99.999%)
    
  • Mobile Phase B: Methanol (LC-MS Grade) – Do NOT add diethylamine (DEA) or other bases to avoid racemization.

  • Gradient: Isocratic 5-10% B (depending on retention).

  • Flow Rate: 2.5 mL/min.

  • Back Pressure (BPR): 1500 psi (103 bar).

  • Temperature: 35°C.

  • Detection:

    • Primary: MS (APCI/ESI positive mode, monitor [M+H]

      
      ).
      
    • Secondary: PDA at 210 nm (Reference 360 nm).

Step-by-Step Workflow:

  • System Suitability: Inject a racemic standard of 3-AcTHP. Adjust %B until resolution (

    
    ) between enantiomers is 
    
    
    
    .
  • Blank Run: Inject pure methanol to ensure no carryover (critical for sticky ketones).

  • Sample Injection: Dissolve sample in MeOH (1 mg/mL). Inject 2

    
    L.
    
  • Integration: Integrate the two enantiomeric peaks. Calculate %ee using the formula:

    
    
    
Protocol 2: The Orthogonal Check (NMR with CSA)

Use this method to cross-validate SFC results during method development.

Reagent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol).

  • Mechanism:[1] The hydroxyl group of the Pirkle alcohol hydrogen-bonds with the carbonyl oxygen of 3-AcTHP, creating transient diastereomeric complexes with distinct shielding environments.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of 3-AcTHP in 0.6 mL of CDCl

    
    .
    
  • Reference Scan: Acquire a standard

    
    H-NMR spectrum. Note the chemical shift of the acetyl methyl group singlet (~2.1 ppm).
    
  • Titration: Add 2 equivalents (approx 30-40 mg) of Pirkle Alcohol to the tube. Shake well.

  • Acquisition: Acquire spectrum (min. 16 scans).[2][3]

  • Analysis: Zoom into the acetyl methyl region. The singlet should split into two distinct signals.

  • Calculation: Integrate the split methyl peaks. The ratio represents the enantiomeric ratio (er).

Part 3: Visualization & Logic

Figure 1: Method Selection Decision Tree

This logic flow ensures the correct technique is applied based on the stage of drug development.

MethodSelection Start Start: Validate 3-AcTHP Purity StageCheck Development Stage? Start->StageCheck EarlyStage Early Synthesis / Screening StageCheck->EarlyStage In-Process LateStage QC / Release Testing StageCheck->LateStage Final Product PurityCheck Expected Purity > 98%? EarlyStage->PurityCheck SFC_Path Method A: Chiral SFC (High Sensitivity, Validated) LateStage->SFC_Path Preferred HPLC_Path Method B: Normal Phase HPLC (If SFC unavailable) LateStage->HPLC_Path Alternative NMR_Path Method C: NMR w/ CSA (Quick, No Method Dev) PurityCheck->NMR_Path No (Rough Check) PurityCheck->SFC_Path Yes (Trace Analysis)

Caption: Decision matrix for selecting the appropriate validation method based on development phase and required sensitivity.

Figure 2: The Self-Validating SFC Workflow

A closed-loop system ensuring data integrity before result reporting.

ValidationLoop Racemate 1. Inject Racemate (Define Retention Times) ResolutionCheck Resolution > 1.5? Racemate->ResolutionCheck Optimize Adjust Gradient/Temp (Change Modifier %) ResolutionCheck->Optimize No Blank 2. Inject Blank (Verify No Carryover) ResolutionCheck->Blank Yes Optimize->Racemate Sample 3. Inject Sample (Duplicate Injection) Blank->Sample Calc 4. Calculate %ee & Report Sample->Calc

Caption: Step-by-step experimental loop ensuring system suitability prior to sample analysis.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for Immobilized Polysaccharide Columns (IA, IB, IC, IG). Retrieved from [Link][4]

  • Toribio, L., et al. (2018). Chiral separation of agricultural fungicides by supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[2][3][5] Wiley Online Library. Retrieved from [Link]

  • Waters Corporation. (2020). Method Development Strategies for Chiral Separations using UPC2. Application Note. Retrieved from [Link]

  • Regis Technologies. (n.d.). Pirkle Chiral Stationary Phases and CSAs. Retrieved from [Link]

Sources

Safety Operating Guide

1-(Oxan-3-yl)ethan-1-one Proper Disposal Procedures

[1]

Executive Summary & Risk Profile

1-(Oxan-3-yl)ethan-1-one (Commonly: 3-Acetyltetrahydropyran) presents a dual-hazard profile characteristic of cyclic ether ketones. While often overlooked as a simple organic building block, its structure combines a flammable ketone moiety with a peroxidizable ether ring (tetrahydropyran).

Effective disposal requires a self-validating workflow that confirms the absence of explosive peroxides before the material enters the bulk waste stream. Failure to validate peroxide levels can result in explosion hazards during downstream incineration or distillation.

Critical Hazards Table
Hazard ClassClassificationOperational Implication
Flammability Flammable Liquid (Cat 3) Flash point likely 40°C–60°C (estimated based on homologs). Treat as Ignitable Waste (D001) .[1]
Reactivity Peroxide Former (Class B) The tetrahydropyran ring can form peroxides upon exposure to air/light. Must test before bulking.
Health Irritant (Skin/Eye) Standard PPE required (Nitrile gloves, safety goggles).
RCRA Code D001 (Ignitable) Not specifically P- or U-listed; regulated by characteristic.[1]

Pre-Disposal Validation Protocol (The "Trust" Phase)

Do not skip this phase. Blindly bulking cyclic ethers is a primary cause of laboratory waste accidents.

Step 1: Visual Inspection

Before moving the container, inspect the liquid and the cap threads.

  • Clear liquid: Proceed to Step 2.

  • Cloudiness or Metal Salts: Proceed with caution to Step 2.

  • Crystals (in liquid or on cap): STOP. Do not open. Do not move.

    • Causality: Crystals indicate advanced polymerization or peroxide formation. Friction from opening the cap can detonate the container.

    • Action: Contact EHS / Bomb Squad immediately for remote opening/detonation.

Step 2: Quantitative Peroxide Screening

If the liquid is clear, you must quantify peroxide levels using a semi-quantitative strip test (e.g., Quantofix® Peroxide 100).

  • < 20 ppm: Safe for standard bulking.

  • 20 – 100 ppm: Requires chemical reduction (treatment) before bulking.

  • > 100 ppm: High Risk. Contact a hazardous waste specialist for stabilization.

Step-by-Step Disposal Workflow

Phase A: Segregation & Bulking

Waste Stream: Non-Halogenated Organic Solvents (High BTU).

  • Compatibility: Compatible with Acetone, Methanol, Ethanol, Ethyl Acetate.

  • Incompatibility:DO NOT MIX with Oxidizers (Nitric Acid, Peroxides) or Strong Acids (Sulfuric Acid). Acid catalysis can open the pyran ring, leading to exothermic polymerization.

Phase B: Chemical Treatment (If Peroxides 20-100 ppm)

If testing reveals moderate peroxides, you must reduce them before disposal to prevent accumulation in the waste drum.

  • Add Reducer: Add a 20% aqueous solution of Sodium Metabisulfite or Ferrous Sulfate to the solvent.

  • Agitate: Gently stir/swirl for 15 minutes.

  • Retest: Confirm peroxides are < 10 ppm.

  • Disposal: Decant the organic layer into the "Non-Halogenated Solvent" waste container. The aqueous layer can typically be drain-disposed (check local pH limits).

Phase C: Labeling & Storage[1]
  • Label: "Hazardous Waste - Flammable Liquid."

  • Constituents: List "this compound" or "Cyclic Ether/Ketone Mixture."

  • Container: High-density polyethylene (HDPE) or Steel safety can. Ensure the cap is vented if there is any doubt about residual peroxide evolution.

Decision Logic & Workflow Diagram

The following diagram outlines the critical decision points for handling this compound. Note the "Hard Stop" at crystal detection.

DisposalWorkflowStartWaste Identification:This compoundVisualCheckVisual Inspection:Crystals or Precipitate?Start->VisualCheckBombSquadSTOP: Do Not TouchContact EHS/Bomb SquadVisualCheck->BombSquadYes (Crystals)PeroxideTestPeroxide Test(Quantofix Strips)VisualCheck->PeroxideTestNo (Clear Liquid)LevelLow< 20 ppm(Low Risk)PeroxideTest->LevelLowLevelMed20 - 100 ppm(Moderate Risk)PeroxideTest->LevelMedLevelHigh> 100 ppm(High Risk)PeroxideTest->LevelHighBulkStreamBulk into Non-HalogenatedOrganic Solvent WasteLevelLow->BulkStreamTreatmentChemical Reduction(Ferrous Sulfate/Metabisulfite)LevelMed->TreatmentSpecialistContact Waste Vendorfor Lab Pack/StabilizationLevelHigh->SpecialistTreatment->PeroxideTestRetest

Figure 1: Decision matrix for the safe disposal of cyclic ether ketones, prioritizing peroxide detection.

Emergency Contingencies

Spill Response (Lab Scale < 1L)
  • Evacuate & Ventilate: Remove ignition sources immediately. The ketone vapors are heavier than air and can travel to spark sources.

  • PPE: Wear nitrile gloves, lab coat, and organic vapor respirator if ventilation is poor.

  • Absorb: Use vermiculite or clay-based absorbents . Do not use paper towels or combustible materials if peroxides are suspected, as they can accelerate fire.

  • Clean Up: Place absorbed material in a fume hood to evaporate residual solvent or seal in a pail labeled "Debris from Flammable Spill."

Fire
  • Extinguishing Media: Alcohol-resistant foam, Dry chemical, or Carbon dioxide (CO2).

  • Warning: Water spray may be ineffective (ketones can float) but can be used to cool containers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82593533, 1-(Oxetan-3-yl)ethan-1-one (Homolog Reference). Retrieved from [Link]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual: Ignitable Wastes (D001). Retrieved from [Link]

A Researcher's Guide to the Safe Handling of 1-(Oxan-3-yl)ethan-1-one: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. 1-(Oxan-3-yl)ethan-1-one, a ketone with a cyclic ether moiety, represents a class of compounds frequently encountered. However, as with many research chemicals, comprehensive safety data may not be readily available. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of risk assessment and expert-backed safety protocols. By understanding the probable hazards and implementing rigorous safety measures, researchers can mitigate risks and ensure a safe laboratory environment.

Probable Hazard Profile of this compound

In the absence of a specific Safety Data Sheet (SDS) for this compound, a probable hazard profile can be constructed by examining structurally similar compounds. For instance, 1-(Oxolan-3-yl)ethan-1-one, a related cyclic ether ketone, is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation[1]. Based on these data and the general hazards of ketones and ethers, a cautious approach is warranted, assuming this compound presents the following hazards:

  • Flammability: Likely a flammable liquid and vapor.

  • Acute Toxicity: Potentially harmful if swallowed.

  • Skin Corrosion/Irritation: Assumed to be a skin irritant.

  • Eye Damage/Irritation: Assumed to cause serious eye irritation.

  • Respiratory Irritation: Vapors may cause respiratory tract irritation.

Given these potential risks, the selection and use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense to prevent exposure[2].

Essential Personal Protective Equipment (PPE)

When handling chemicals with unknown or incomplete hazard profiles, a conservative approach to PPE selection is paramount. The following table outlines the recommended PPE for handling this compound, with justifications rooted in established safety practices.

PPE ComponentSpecificationsJustification
Hand Protection Butyl rubber or specialized nitrile gloves rated for ketones.[3][4]Standard nitrile gloves may offer poor resistance to ketones. Butyl rubber provides excellent protection against ketones, esters, and strong acids.[4] Always check the manufacturer's glove compatibility chart for specific breakthrough times.[5]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[6] A face shield should be worn over goggles when there is a significant splash hazard.Protects against splashes of the liquid which can cause serious eye irritation. Safety glasses with side shields offer minimal protection and are not sufficient.[2]
Body Protection A flame-resistant laboratory coat (e.g., Nomex) worn over personal clothing.[7]Provides a barrier against splashes and, crucially, offers protection from fire hazards associated with flammable liquids.[8]
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a risk assessment.Minimizes the inhalation of potentially irritating vapors.
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material.Protects feet from spills and falling objects.[9]
PPE Selection Workflow

The decision-making process for selecting the appropriate level of PPE should be systematic. The following diagram illustrates a logical workflow for assessing the risks associated with handling this compound and choosing the necessary protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound AssessHazards Assess Probable Hazards: - Flammable - Irritant (Skin, Eye, Respiratory) - Harmful if Swallowed Start->AssessHazards AssessTask Assess Task-Specific Risks: - Quantity used? - Splash potential? - Aerosol generation? AssessHazards->AssessTask EngineeringControls Primary Control: Work in a certified chemical fume hood? AssessTask->EngineeringControls EyeProtection Eye Protection: Chemical Splash Goggles (ANSI Z87.1) EngineeringControls->EyeProtection Yes HandProtection Hand Protection: Butyl Rubber or Ketone-Rated Gloves EyeProtection->HandProtection BodyProtection Body Protection: Flame-Resistant Lab Coat HandProtection->BodyProtection FootProtection Foot Protection: Closed-Toe Shoes BodyProtection->FootProtection FaceShield Add Face Shield? FootProtection->FaceShield Respirator Respirator Needed? FaceShield->Respirator No FinalPPE Final PPE Ensemble FaceShield->FinalPPE Yes Respirator->FinalPPE No Respirator->FinalPPE Yes, with appropriate cartridge

Caption: PPE selection workflow for this compound.

Operational Plan: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[10]

Donning Procedure (Putting On)
  • Hand Hygiene: Begin by thoroughly washing your hands with soap and water or using an alcohol-based hand sanitizer.[10]

  • Gown/Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully fastened.[11]

  • Mask/Respirator (if required): If a respirator is necessary based on your risk assessment, put it on and perform a seal check.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield (if required): If there is a significant splash risk, place the face shield over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.[11]

Doffing Procedure (Taking Off)

The principle of doffing is to touch the "clean" inner surfaces of the PPE to remove the "dirty" outer surfaces.

  • Gloves: Remove the gloves first as they are likely the most contaminated. Use a glove-in-glove technique: with one gloved hand, pinch the cuff of the other glove and peel it off without touching your bare skin. Hold the removed glove in your remaining gloved hand, then slide your now-bare fingers under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of both gloves in the appropriate waste container.[12]

  • Hand Hygiene: Immediately perform hand hygiene.

  • Face Shield (if used): Remove the face shield by handling the headband from behind your head.

  • Gown/Lab Coat: Unfasten the lab coat and peel it away from your body, turning it inside out as you remove it to contain any contamination.[13]

  • Eye Protection: Remove goggles by handling the strap from behind your head.

  • Mask/Respirator (if used): Remove the respirator by the straps, avoiding touching the front.

  • Final Hand Hygiene: Perform a final, thorough hand washing.[11]

Disposal Plan: Contaminated PPE and Chemical Waste

Proper disposal of hazardous waste is a legal and ethical responsibility to protect human health and the environment.[14][15]

Contaminated PPE
  • Gloves, wipes, and other solid contaminated materials: These should be collected in a designated hazardous waste container lined with a chemically resistant bag. The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[16]

  • Reusable PPE (e.g., lab coat, goggles, face shield): Decontaminate reusable items according to your institution's safety protocols. If significant contamination occurs that cannot be safely removed, the item should be disposed of as hazardous waste.

Chemical Waste
  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, compatible, and leak-proof container. The container must be in good condition and have a secure, tight-fitting cap.[16]

  • Segregation: Do not mix this waste with other incompatible waste streams. Specifically, keep flammable liquid waste separate from oxidizers, acids, and bases.[17] Flammable waste should be stored in a certified flammable storage cabinet.[14]

  • Labeling: The waste container must be clearly labeled at all times with:

    • The words "Hazardous Waste"[16]

    • The full chemical name: "this compound" and any other components in the waste stream.

    • An indication of the hazards (e.g., "Flammable," "Irritant").

    • The date accumulation started.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. All hazardous waste must be transported and disposed of by a licensed hazardous waste management facility in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[18] Under no circumstances should this chemical or its waste be disposed of down the drain.[14]

By adhering to these rigorous safety and disposal protocols, researchers can confidently and safely work with this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • The Safety Master. (2025, October 31). Donning and Doffing PPE: Meaning, Order & Best Practices.
  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs.
  • The Safety Master. (2026, February 13). The Correct Order for Putting on PPE: A Step-by-Step Guide to Gowning & Doffing.
  • University of Tennessee, Knoxville. (n.d.). Donning and Doffing Personal Protective Equipment. Retrieved from University of Tennessee, Knoxville website.
  • NHS England. (n.d.). Appendix 6: Putting on and removing personal protective equipment (PPE).
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Illinois Automobile Dealers Association. (n.d.). Hazardous Waste Laws and Regulations.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
  • eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases.
  • National Center for Biotechnology Information. (n.d.). 1-(Oxolan-3-yl)ethan-1-one. PubChem Compound Database.
  • Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart.
  • International Enviroguard. (2019, April 3). OSHA & EPA Chemical Protective Clothing Guidelines.
  • NSW Environment Protection Authority. (n.d.). Hazardous and liquid wastes.
  • Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide.
  • Environmental Health & Safety, University of California, Los Angeles. (n.d.). Choosing The Correct PPE.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.